molecular formula C5H11NO2S B3225279 (1-Methanesulfonylcyclopropyl)methanamine CAS No. 1247133-65-8

(1-Methanesulfonylcyclopropyl)methanamine

Cat. No.: B3225279
CAS No.: 1247133-65-8
M. Wt: 149.21
InChI Key: TZIMDZUAEJJJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methanesulfonylcyclopropyl)methanamine is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21. The purity is usually 95%.
BenchChem offers high-quality (1-Methanesulfonylcyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methanesulfonylcyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylsulfonylcyclopropyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)5(4-6)2-3-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIMDZUAEJJJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1-Methanesulfonylcyclopropyl)methanamine: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(1-Methanesulfonylcyclopropyl)methanamine (CAS 1247133-65-8) is a novel chemical entity that combines two key pharmacophoric elements: a cyclopropylamine moiety and a methanesulfonyl group. While extensive research on this specific molecule is not yet publicly available, its structural components are well-established in medicinal chemistry for their ability to confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a comprehensive analysis of (1-methanesulfonylcyclopropyl)methanamine, including a proposed synthetic route, a discussion of its potential applications in drug discovery, and detailed protocols for its characterization. The insights presented herein are based on established principles of medicinal chemistry and an analysis of analogous structures, offering a valuable resource for researchers interested in leveraging this unique scaffold.

Introduction: The Convergence of Two Privileged Scaffolds

The rational design of small molecule therapeutics often involves the incorporation of specific structural motifs that are known to favorably influence a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. (1-Methanesulfonylcyclopropyl)methanamine is a prime example of such a design, integrating the distinct advantages of the cyclopropylamine and methanesulfonyl groups.

The cyclopropylamine moiety is a highly sought-after component in medicinal chemistry. The three-membered ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target.[1] Furthermore, the cyclopropyl group is known to enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[1] This motif is a key pharmacophore in several classes of therapeutic agents, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1]

The methanesulfonyl group, a type of sulfone, is another pivotal structural element in modern drug design. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can significantly impact a molecule's solubility, lipophilicity, and binding interactions with target proteins.[2] The sulfonyl functional group is found in a wide array of approved drugs, including anti-inflammatory, antibacterial, and anticancer agents.[2][3] The methanesulfonyl group can also serve as a bioisostere for other functional groups, such as ketones or even carboxylic acids in some contexts, to improve pharmacokinetic properties.[1][4]

This guide will explore the synergistic potential of these two motifs within the (1-methanesulfonylcyclopropyl)methanamine scaffold.

Physicochemical Properties and Data

While detailed experimental data for (1-methanesulfonylcyclopropyl)methanamine is limited, some key properties can be found for its hydrochloride salt, (1-methanesulfonylcyclopropyl)methanamine hydrochloride (CAS 1628734-96-2).

PropertyValueSource
CAS Number 1247133-65-8 (free base)[5]
Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Physical Form Powder (for the hydrochloride salt)
Storage Temperature Room Temperature

Proposed Synthesis of (1-Methanesulfonylcyclopropyl)methanamine

A plausible synthetic route to (1-methanesulfonylcyclopropyl)methanamine can be devised based on established methodologies for the synthesis of cyclopropylamines. A potential multi-step synthesis is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow A 1,1-Dibromocyclopropane B 1-Bromo-1-(methylthiomethyl)cyclopropane A->B 1. Lithiation 2. Reaction with dimethyl disulfide C 1-(Methylthiomethyl)cyclopropanecarbonitrile B->C Cyanation (e.g., CuCN) D 1-(Methylsulfonylmethyl)cyclopropanecarbonitrile C->D Oxidation (e.g., m-CPBA) E (1-Methanesulfonylcyclopropyl)methanamine D->E Reduction (e.g., LiAlH4)

Caption: Proposed synthetic workflow for (1-methanesulfonylcyclopropyl)methanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Bromo-1-(methylthiomethyl)cyclopropane

  • To a solution of 1,1-dibromocyclopropane in anhydrous diethyl ether at -78 °C, add n-butyllithium dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add dimethyl disulfide to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of 1-(Methylthiomethyl)cyclopropanecarbonitrile

  • To a solution of 1-bromo-1-(methylthiomethyl)cyclopropane in a suitable solvent such as DMF, add copper(I) cyanide.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 3: Synthesis of 1-(Methylsulfonylmethyl)cyclopropanecarbonitrile

  • Dissolve 1-(methylthiomethyl)cyclopropanecarbonitrile in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 4: Synthesis of (1-Methanesulfonylcyclopropyl)methanamine

  • To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C, add a solution of 1-(methylsulfonylmethyl)cyclopropanecarbonitrile in the same solvent dropwise.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash it with ether or THF.

  • Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the crude product.

  • The final product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.[6]

Potential Applications and Mechanism of Action

Given the established roles of its constituent moieties, (1-methanesulfonylcyclopropyl)methanamine is a promising scaffold for the development of novel therapeutic agents.

Enzyme Inhibition

The cyclopropylamine group is a known inhibitor of several enzymes, particularly those that catalyze oxidation reactions.[1]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a flavin-dependent monoamine oxidase that is a key target in oncology.[7] The cyclopropylamine moiety can act as a mechanism-based inactivator of LSD1.[1] It is hypothesized that (1-methanesulfonylcyclopropyl)methanamine could act as an LSD1 inhibitor, with the methanesulfonyl group potentially enhancing binding affinity or improving pharmacokinetic properties.

  • Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes involved in the metabolism of neurotransmitters.[1] Cyclopropylamine-containing compounds are known MAO inhibitors. This suggests that (1-methanesulfonylcyclopropyl)methanamine could have applications in the treatment of neurological disorders such as depression.

Bioisosteric Replacement and Physicochemical Modulation

The methanesulfonyl group can be considered a non-classical bioisostere for other functional groups.[8] Its inclusion can modulate a molecule's properties in several ways:

  • Improved Solubility and Metabolic Stability: The polar sulfone group can enhance aqueous solubility, which is often a challenge in drug development. It is also generally resistant to metabolic degradation.

  • Enhanced Target Binding: The sulfonyl group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a protein's active site.[9]

Hypothetical Signaling Pathway

Signaling_Pathway cluster_0 Cellular Environment Drug (1-Methanesulfonylcyclopropyl) methanamine Target_Enzyme Target Enzyme (e.g., LSD1, MAO) Drug->Target_Enzyme Inhibition Product Metabolite Target_Enzyme->Product Catalysis Substrate Endogenous Substrate Substrate->Target_Enzyme Binding

Caption: Hypothetical mechanism of action via enzyme inhibition.

Analytical Characterization

To confirm the identity and purity of synthesized (1-methanesulfonylcyclopropyl)methanamine, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methylene protons adjacent to the amine, the amine protons (which may be broad and exchangeable with D₂O), and a sharp singlet for the methyl protons of the methanesulfonyl group.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the cyclopropyl ring, the methylene carbon, and the methyl carbon of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid) can be used to separate the product from any impurities or starting materials.

Conclusion

(1-Methanesulfonylcyclopropyl)methanamine represents a promising, yet underexplored, scaffold for drug discovery. By combining the conformational rigidity and metabolic stability of the cyclopropylamine moiety with the advantageous physicochemical properties of the methanesulfonyl group, this compound has the potential to be developed into a range of therapeutic agents, particularly in the areas of oncology and neurology. The proposed synthetic route and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this novel chemical entity. Further investigation into its biological activity is warranted and could lead to the development of next-generation therapeutics.

References

[1] BenchChem. (n.d.). Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Retrieved from

[10] Patoczka, P., & Sorensen, E. J. (2017). Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Expert Opinion on Drug Discovery, 12(11), 1097-1108. Retrieved from [Link]

[8] Synapse, P. (2025, May 21). What is the role of bioisosterism in drug design? Patsnap. Retrieved from [Link]

[4] Pal, D., & Mitra, A. K. (2000). Bioisosterism: A Rational Approach in Drug Design. Seisan Kenkyu, 52(7), 309-319. Retrieved from [Link]

[11] Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

[3] Das, B., & Talukdar, A. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Mini-Reviews in Organic Chemistry, 15(4), 283-298. Retrieved from [Link]

[9] Wang, L., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 21(32), 3646-3670. Retrieved from [Link]

[12] Li, Y., et al. (2020). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 199, 112393. Retrieved from [Link]

[2] Zhao, C., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 679-734. Retrieved from [Link]

[13] Pan, X., et al. (2025). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 26(8), 4321. Retrieved from [Link]

[7] Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic & Medicinal Chemistry, 106, 117765. Retrieved from [Link]

[14] MilliporeSigma. (n.d.). (1-Methoxycyclopropyl)methanamine hydrochloride. Retrieved from [Link]

[15] Genophore. (n.d.). Small Molecule Drug: CYCLOPROPYLAMINE DERIVATIVE 1. Retrieved from [Link]

[16] Rousseaux, S. A. L., & Li, C. H. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 19(19), 5264-5267. Retrieved from [Link]

[17] ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

[18] Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Retrieved from

[19] Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

[6] ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

[20] YouTube. (2023, December 5). Making Methylamine HCl from Acetamide. Retrieved from [Link]

Sources

1-methanesulfonyl cyclopropanemethanamine synonyms and nomenclature

[1][2]

Identity & Nomenclature Strategy

1-methanesulfonyl cyclopropanemethanamine represents a specific class of gem-disubstituted cyclopropanes.[1][2] In drug discovery, this moiety serves as a bioisostere that introduces conformational rigidity while maintaining specific vector alignment for hydrogen bonding.[1][2]

The nomenclature for this molecule can be ambiguous due to the prioritization of the sulfone versus the amine.[1][2] Below is the definitive identification matrix.

Synonym & Identifier Database
CategoryIdentifier / NameContext
IUPAC (Preferred) [1-(Methylsulfonyl)cyclopropyl]methanamine Standard chemical indexing.[1][2]
Common Name 1-Mesyl-cyclopropylmethylamineLaboratory shorthand.[1][2]
CAS Number 1628734-96-2 Specifically for the Hydrochloride salt (most common form).[1][2]
Free Base CAS Not widely indexedUsually handled in situ or as HCl salt.[1][2]
SMILES CS(=O)(=O)C1(CN)CC1For chemoinformatics/docking.
InChI Key PJRBSHULJMKRQS-UHFFFAOYSA-NUnique digital signature.
Molecular Formula

MW: 149.21 g/mol (Free base).[1][2]
Nomenclature Decomposition Diagram

The following diagram visualizes the hierarchical naming logic to resolve ambiguity between the ring, the spacer, and the functional groups.

NomenclatureRootTarget Molecule[1-(Methylsulfonyl)cyclopropyl]methanamineRingScaffold:Cyclopropane RingRoot->RingPos1Position 1 (Geminal)Ring->Pos1Substitution SiteGroupASubstituent A:Methanesulfonyl (-SO2Me)Pos1->GroupADirect attachmentGroupBSubstituent B:Methanamine (-CH2NH2)Pos1->GroupBVia Methylene Spacer

Figure 1: Hierarchical decomposition of the IUPAC name, highlighting the gem-disubstituted nature of the scaffold.

Physicochemical Profile & Medicinal Utility

This molecule is not merely a linker; it is a pharmacophore modulator .[1][2] The combination of the sulfone and the amine on a strained ring creates unique electronic and steric properties.[1][2]

The Thorpe-Ingold Effect (Gem-Disubstituent Effect)

The presence of two substituents on the same carbon (C1) of the cyclopropane ring induces the Thorpe-Ingold effect .[1][2] This forces the substituents into a specific spatial arrangement, reducing the entropic penalty upon binding to a protein target.[1][2]

  • Angle Compression: The internal bond angle of the cyclopropane (~60°) expands the external bond angle (>109.5°), pushing the sulfone and methylamine groups apart.[2]

  • Vector Alignment: This locks the amine (H-bond donor) and sulfone (H-bond acceptor) into a rigid conformation, often improving potency compared to flexible acyclic analogs.[1][2]

Key Properties Table
PropertyValueSignificance in Drug Design
LogP (Calc) ~ -0.8 to -0.5Highly polar; excellent for lowering lipophilicity in greasy scaffolds.[1][2]
TPSA ~ 60-70 ŲSignificant contribution to polar surface area; limits BBB penetration unless balanced.[1][2]
pKa (Amine) ~ 9.5 - 10.0Typical primary aliphatic amine; positively charged at physiological pH.[1][2]
Metabolic Stability HighThe cyclopropane ring blocks

-elimination and metabolic oxidation at the

-carbon.[1][2]

Synthesis Protocol: A Self-Validating System

Objective: Synthesize [1-(methylsulfonyl)cyclopropyl]methanamine hydrochloride starting from commercially available precursors.

Retrosynthetic Logic: The most robust route avoids the direct handling of unstable cyclopropanone derivatives.[1][2] Instead, it utilizes the high acidity of

12
Workflow Diagram (Graphviz)

SynthesisSM1MethanesulfonylacetonitrileInt1Intermediate 1:1-(Methylsulfonyl)cyclopropanecarbonitrileSM1->Int1Cyclopropanation(Double Alkylation)Reagent11,2-DibromoethaneNaOH/TBAB (PTC)Reagent1->Int1ProductTarget:[1-(Methylsulfonyl)cyclopropyl]methanamineInt1->ProductNitrile ReductionReagent2BH3·THF orRaney Ni/H2Reagent2->Product

Figure 2: Synthetic pathway utilizing phase-transfer catalysis (PTC) for ring formation followed by hydride reduction.[1]

Detailed Methodology
Step 1: Cyclopropanation (Phase Transfer Catalysis)

Rationale:[1][3] Using solid-liquid phase transfer catalysis (PTC) prevents the hydrolysis of the nitrile and allows for mild conditions.[1][2]

  • Reagents: Methanesulfonylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), NaOH (50% aq. solution), Tetrabutylammonium bromide (TBAB, 0.05 eq).[1]

  • Setup: Charge a flask with methanesulfonylacetonitrile and 1,2-dibromoethane in toluene.

  • Initiation: Add TBAB, then dropwise add 50% NaOH while maintaining temperature

    
     (Exothermic reaction).
    
  • Completion: Stir vigorously at RT for 4-16 hours. Monitor by TLC (formation of a less polar spot).[1][2]

  • Workup: Dilute with water, extract with EtOAc. The cyclopropyl nitrile intermediate is usually crystalline and stable.[1][2]

Step 2: Nitrile Reduction

Rationale: The sulfone group is sensitive to strong dissolving metal reductions (e.g., Li/NH3).[2] Borane-THF is preferred for chemoselectivity, leaving the sulfone and cyclopropane ring intact.[1][2]

  • Reagents: 1-(methylsulfonyl)cyclopropanecarbonitrile (1.0 eq),

    
     (1M solution, 3.0 eq).
    
  • Reaction: Cool the nitrile solution (THF) to

    
    . Add borane dropwise.[1][2] Reflux for 2 hours.
    
  • Quench: Carefully add MeOH to destroy excess borane.[1][2] Add conc. HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate to remove volatiles. The residue is the crude HCl salt.[1][2] Recrystallize from EtOH/Et2O to obtain pure [1-(methylsulfonyl)cyclopropyl]methanamine hydrochloride .[1][2]

Applications in Drug Discovery

This building block is frequently used to replace:

  • Gem-dimethyl groups: To reduce lipophilicity (LogP) while maintaining steric bulk.[1][2]

  • Piperazines/Piperidines: To rigidify the linker between an aromatic warhead and a solubilizing tail.[1][2]

Case Study Context: Similar scaffolds appear in Cathepsin K inhibitors (e.g., Odanacatib analogs) and JAK inhibitors, where the sulfone interacts with the protein backbone (e.g., hinge region or solvent front) and the amine serves as an attachment point for the core pharmacophore.

References

  • BLD Pharm. (2025).[1][2] ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride - Product Analysis. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] ([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride | CAS 1628734-96-2.[1][2][4] Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Contextual reference for cyclopropylamine synthesis). Retrieved from

  • PubChem. (2025).[1][2] Cyclopropanemethanamine - Compound Summary. National Library of Medicine.[1][2] Retrieved from [1]

The Rigid Design: A Technical Guide to Conformationally Restricted Cyclopropylamine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Rigidity

In the intricate landscape of medicinal chemistry, the quest for drug candidates with superior potency, selectivity, and metabolic stability is perpetual. Conformationally restricted molecules, which possess limited rotational freedom, are invaluable tools in this endeavor. By locking a bioactive pharmacophore into a specific three-dimensional orientation, we can significantly enhance its interaction with a biological target, thereby improving its therapeutic profile. Among the various scaffolds used to achieve this, cyclopropylamine derivatives stand out due to their unique stereoelectronic properties and the profound conformational constraints imposed by the three-membered ring.[1][2][3]

The high degree of s-character in the C-C bonds of the cyclopropane ring and its inherent strain energy lead to a molecule that is not merely a passive linker but an active contributor to the pharmacodynamic and pharmacokinetic properties of a drug candidate.[1][2] The strategic incorporation of a cyclopropylamine moiety can lead to enhanced potency, reduced off-target effects, and improved metabolic stability by shielding susceptible parts of a molecule from enzymatic degradation.[2] This guide provides an in-depth exploration of the synthesis, conformational analysis, and application of conformationally restricted cyclopropylamine derivatives, with a particular focus on their role as potent enzyme inhibitors in contemporary drug discovery.

I. The Architectural Blueprint: Synthesis of Conformationally Restricted Cyclopropylamines

The synthesis of substituted cyclopropylamines, particularly with high stereocontrol, is a non-trivial task that has been the subject of extensive research. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry.

A. Stereoselective Synthesis of trans-2-Substituted Cyclopropylamines

A prevalent and effective method for the synthesis of trans-2-substituted cyclopropylamines involves the use of zinc homoenolates generated from readily available α-chloroaldehydes.[4][5] This approach offers high diastereoselectivity for the trans isomer.

Causality of Experimental Choices: The use of a zinc homoenolate is critical as it acts as an electrophilic species that can be trapped by an amine.[4][5] The subsequent intramolecular ring-closure proceeds stereoselectively to afford the trans-cyclopropylamine. The choice of solvent can also be crucial; the addition of a polar aprotic co-solvent can suppress undesired cis/trans-isomerization, which may be promoted by zinc halide salts.[4][5]

Experimental Protocol: Synthesis of trans-2-Phenylcyclopropylamine

Materials:

  • α-Chlorophenylacetaldehyde

  • Benzylamine

  • Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of zinc dust in anhydrous THF, add a solution of α-chlorophenylacetaldehyde in THF dropwise at room temperature under an inert atmosphere.

  • After the initial exothermic reaction subsides, stir the mixture for an additional hour to ensure the formation of the zinc homoenolate.

  • Cool the reaction mixture to 0 °C and add a solution of benzylamine in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield trans-N-benzyl-2-phenylcyclopropylamine.

  • Debenzylation can be achieved via catalytic hydrogenation to afford trans-2-phenylcyclopropylamine.

B. Asymmetric Synthesis for Enzyme Inhibitors

For applications in drug development, obtaining enantiomerically pure compounds is often essential, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis of cyclopropylamine derivatives has been a key focus, particularly for the development of inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1).[6][7]

One powerful strategy involves a C-H borylation and cross-coupling sequence starting from a simple cyclopropylamine.[6] This method allows for the rapid synthesis of a diverse library of arylcyclopropylamines for structure-activity relationship (SAR) studies.[6]

Diagram of Synthetic Strategy:

G CPA Cyclopropylamine Derivative Borylated_CPA C-H Borylation (Ir-catalyzed) CPA->Borylated_CPA [Ir(cod)OMe]₂, dtbpy ACPA Arylcyclopropylamine (LSD1 Inhibitor) Borylated_CPA->ACPA Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide Aryl_Halide->ACPA

Caption: C-H activation strategy for rapid SAR studies of arylcyclopropylamine LSD1 inhibitors.

II. Conformational Landscape and its Analysis

The therapeutic efficacy of cyclopropylamine derivatives is intrinsically linked to their conformationally restricted nature. The cyclopropane ring forces the amine substituent and other groups into well-defined spatial arrangements, which can be predicted and analyzed using a combination of computational and experimental techniques.

A. The Bisected Conformation

Theoretical calculations and experimental data from techniques like NMR spectroscopy indicate that the most stable conformation for many cyclopropylamine derivatives is the "bisected" conformation.[8] In this arrangement, the substituent on the nitrogen atom lies in a plane that bisects the C-C-C angle of the cyclopropane ring. This conformation allows for maximal overlap between the nitrogen lone pair and the Walsh orbitals of the cyclopropane ring, leading to a stabilizing electronic interaction.[8]

B. NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of these molecules in solution.[9][10][11] Key NMR parameters used in conformational analysis include:

  • Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the substituents on the cyclopropane ring can be determined.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between specific protons can confirm their spatial relationship and support a particular conformational model.

III. Applications in Medicinal Chemistry: Potent and Selective Enzyme Inhibition

The rigid scaffold of conformationally restricted cyclopropylamines makes them ideal candidates for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by presenting functional groups in an optimal orientation for binding, these molecules can achieve high potency and selectivity.

A. Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4).[12] Its overexpression has been implicated in various cancers, making it an attractive therapeutic target.[13] Many potent and selective LSD1 inhibitors are based on a conformationally restricted cyclopropylamine scaffold, often derived from the monoamine oxidase inhibitor tranylcypromine.[14][15]

These inhibitors act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor of LSD1, thereby irreversibly inhibiting the enzyme.[14] The stereochemistry of the cyclopropylamine is critical for potent inhibition.

Diagram of LSD1 Inhibition:

G LSD1 LSD1-FAD Complex LSD1-FAD-Inhibitor Complex LSD1->Complex Reversible Binding Inhibitor Cyclopropylamine Inhibitor Inhibitor->Complex Inactive Covalent Adduct (Inactive Enzyme) Complex->Inactive Irreversible Covalent Bond Formation

Caption: Mechanism of irreversible inhibition of LSD1 by a cyclopropylamine-based inhibitor.

B. Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[16][17] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[16] Tranylcypromine, a classic MAO inhibitor, is a racemic mixture of trans-2-phenylcyclopropylamine.[18] The design of newer, more selective MAO inhibitors often incorporates conformationally restricted cyclopropylamine motifs to improve selectivity for either MAO-A or MAO-B, thereby reducing side effects.[19][20]

Data Table: Inhibitory Activity of Cyclopropylamine Derivatives against LSD1 and MAOs

CompoundTargetIC₅₀ (nM)SelectivityReference
TranylcypromineLSD1~200,000Weak[21]
GSK-LSD1LSD1~16High[21]
ORY-1001LSD1<10High[21]
Compound S2101LSD1-Potent[15]
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5MAO-B selective[18]

IV. Experimental Protocols for Biological Evaluation

The characterization of novel cyclopropylamine derivatives as enzyme inhibitors requires robust and reliable biochemical assays.

Experimental Protocol: Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled) [21]

Principle: This assay measures the activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), leading to a fluorescent signal that is proportional to LSD1 activity.

Materials:

  • Purified recombinant LSD1/CoREST complex

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red

  • Test compounds (cyclopropylamine derivatives)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Black 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO.

  • Add 2.5 µL of the diluted compounds to the wells of a black 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Prepare the LSD1 enzyme solution by diluting the enzyme stock in assay buffer and add 40 µL to each well.

  • Prepare the substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Measure the fluorescence (excitation ~530 nm, emission ~595 nm) at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the IC₅₀ values by plotting the percent inhibition against the log concentration of the inhibitor.

Experimental Protocol: MAO-B Inhibitor Screening Assay (Fluorometric) [22]

Principle: This assay measures the H₂O₂ produced by the MAO-B catalyzed oxidation of its substrate. A probe reacts with H₂O₂ in the presence of HRP to generate a fluorescent product.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate

  • Fluorometric probe (e.g., GenieRed)

  • Developer (containing HRP)

  • Test compounds

  • Known MAO-B inhibitor (e.g., Selegiline) as a positive control

  • Assay Buffer

  • 96-well plate suitable for fluorescence measurements

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • Add 10 µL of the test inhibitor, positive control, or assay buffer (for enzyme control) to the appropriate wells.

  • Prepare the MAO-B enzyme working solution by diluting the stock enzyme in assay buffer. Add 50 µL to each well.

  • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

  • Prepare the MAO-B substrate solution containing the substrate, developer, and fluorometric probe in assay buffer.

  • Add 40 µL of the substrate solution to each well to initiate the reaction.

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 10-40 minutes at 37°C.

  • Calculate the reaction rate from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Conclusion: The Future of Rigid Design

Conformationally restricted cyclopropylamine derivatives represent a powerful and versatile scaffold in modern drug discovery. Their unique structural and electronic properties allow for the design of highly potent and selective modulators of biological targets. A deep understanding of their synthesis, conformational preferences, and structure-activity relationships is essential for harnessing their full potential. As our synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the strategic application of these rigid building blocks will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509 - Benchchem.
  • West, M., Mills, L. R., McDonald, T., et al. (2019).
  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (2019). Organic Letters, 21(20), 8409-8413.
  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry.
  • Syntheses of Biologically Active 2-Arylcyclopropylamines | Request PDF.
  • Mills, J., Kattau, R., Slater, I. H., & Fuller, R. W. (1968). N-substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relationships. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(1), 95-97.
  • N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations.
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Department of Pharmaceutical Sciences, Leiden University.
  • LSD1 Histone Demethylase Assays and Inhibition. (2016). PMC - NIH.
  • Application Notes and Protocols: Clauszoline M Enzyme Inhibition Assay. Benchchem.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed.
  • Monoamine Oxidase : Methods and Protocols. University of Queensland.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). MDPI.
  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols | Request PDF. (2026).
  • Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutam
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC.
  • LSD1 Activity/Inhibition Assay Kit (Colorimetric) (KA1525). Novus, Part of Bio-Techne.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
  • LSD1 Inhibitor Screening Assay Kit. Cayman Chemical.
  • Pharmacological Inhibition of LSD1 for Cancer Tre
  • Advances in the Synthesis of Cyclopropylamines | Request PDF. (2025).
  • Advances in the Synthesis of Cyclopropylamines. (2025). Chemical Reviews.
  • Diastereoselective Synthesis of Cyclopropylamines. (2007).
  • Synthetic Approaches to Contemporary Drugs th
  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. (2026). American Chemical Society.
  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF. (2025).
  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A | Request PDF. (2025).
  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. (2010). Biochemistry.
  • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and D
  • Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. (2025).
  • NMR Spectroscopy: a Tool for Conform
  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). PMC.
  • 2-Substituted Cyclopropylamines. II.
  • From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. (2023). MDPI.
  • From Monoamine Oxidases Inhibition to Antiproliferative Activity: New Biological Perspective for Polyamine Analogs. (2023). Preprints.org.
  • Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. (2018). MDPI.
  • Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. (2020). Enlighten Theses.
  • Structure Activity Rel
  • Conformational analysis of small molecules: NMR and quantum mechanics calcul
  • Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenol
  • Advances in the Synthesis of Cyclopropylamines. (2025). PubMed.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1-Methanesulfonylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel bioisosteres and conformationally restricted building blocks is paramount for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (1-Methanesulfonylcyclopropyl)methanamine has emerged as a highly valuable primary amine building block in drug discovery [1]. By integrating a rigid cyclopropyl ring with a strongly electron-withdrawing methanesulfonyl group, this molecule provides unique steric and electronic properties. It is increasingly utilized in the late-stage functionalization of small molecules, most notably in the synthesis of advanced kinase inhibitors [3].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural rationale, and field-proven experimental workflows for its incorporation into pharmaceutical pipelines.

Physicochemical Profiling & Molecular Data

The compound exists primarily in two forms: the free base and the hydrochloride (HCl) salt. While the free base is useful for certain specialized non-aqueous reactions, the hydrochloride salt is overwhelmingly preferred in bench-scale and scaled-up syntheses [2].

Causality for Salt Preference: Primary amines with low molecular weight and high polarity are often difficult to handle as free bases—they typically present as viscous, hygroscopic oils that are prone to oxidative degradation. The HCl salt (CAS 1628734-96-2) forms a stable, free-flowing crystalline powder that ensures stoichiometric precision during reaction setup and long-term shelf stability at room temperature [1].

Quantitative Data Summary

The following table summarizes the core molecular parameters required for analytical verification and stoichiometric calculations:

PropertyFree BaseHydrochloride Salt
IUPAC Name 1-(1-methanesulfonylcyclopropyl)methanamine1-(1-methanesulfonylcyclopropyl)methanamine hydrochloride
CAS Number 1247133-65-81628734-96-2
Molecular Formula C₅H₁₁NO₂SC₅H₁₂ClNO₂S
Molecular Weight 149.21 g/mol 185.67 g/mol
Monoisotopic Mass 149.05106 Da185.0277 Da
Physical State Viscous liquid / OilSolid crystalline powder

Structural Rationale in Drug Design

The architectural design of (1-methanesulfonylcyclopropyl)methanamine is not arbitrary; it solves specific challenges in ligand-target binding:

  • Conformational Restriction (The Cyclopropyl Core): The sp³-hybridized cyclopropyl ring restricts the rotational degrees of freedom of the adjacent bonds. This "locks" the molecule into a preferred geometry, significantly reducing the entropic penalty typically incurred when a flexible ligand binds to a rigid protein pocket.

  • Polar Surface Area & H-Bonding (The Sulfonyl Group): The methanesulfonyl (-SO₂CH₃) moiety acts as a potent, directional hydrogen-bond acceptor. It is frequently used to interact with the hinge region or solvent-exposed areas of kinase domains [3].

  • Metabolic Shielding: The steric bulk of the cyclopropyl ring, combined with the strong inductive electron withdrawal from the sulfonyl group, reduces the electron density on the adjacent methylene. This shielding effect mitigates rapid cytochrome P450 (CYP)-mediated oxidative deamination.

G Compound (1-methanesulfonylcyclopropyl) methanamine Cyclopropyl Cyclopropyl Ring (Conformational Restriction) Compound->Cyclopropyl Sulfonyl Methanesulfonyl Group (H-Bond Acceptor, High PSA) Compound->Sulfonyl Amine Primary Amine (Vector for Amide Coupling) Compound->Amine Metabolic Metabolic Stability (Reduced CYP oxidation) Cyclopropyl->Metabolic Target Target Affinity (Kinase H-Bonding) Sulfonyl->Target Synthesis Library Generation (Late-stage functionalization) Amine->Synthesis

Figure 1: Pharmacological rationale for incorporating the (1-methanesulfonylcyclopropyl)methanamine motif.

Synthetic Utility & Experimental Workflows

The primary synthetic application of this compound is its use as a nucleophile in amide bond formations, sulfonamide synthesis, or reductive aminations. However, the local steric bulk and the inductive electron-withdrawing nature of the adjacent cyclopropyl-sulfonyl system slightly reduce the nucleophilicity of the primary amine.

To counteract this, highly efficient coupling reagents (e.g., HATU) are required to prevent the degradation of the activated carboxylic acid and to suppress epimerization.

Standardized Protocol: Amide Bond Formation

The following self-validating protocol is optimized for coupling the HCl salt variant with a generic carboxylic acid substrate.

Reagents & Materials:

  • Carboxylic Acid Substrate (1.0 eq)

  • (1-Methanesulfonylcyclopropyl)methanamine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Argon).

    • Expert Causality: Anhydrous conditions are critical. The presence of water will rapidly hydrolyze the highly reactive HOAt-ester intermediate generated by HATU, severely depressing the reaction yield.

  • Base Addition: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15–20 minutes.

    • Expert Causality: DIPEA must be added in excess. One full equivalent is immediately consumed to neutralize the HCl salt of the incoming amine. The remaining equivalents are required to deprotonate the carboxylic acid and drive the formation of the active ester.

  • Amine Coupling: Add (1-methanesulfonylcyclopropyl)methanamine hydrochloride (1.1 eq) in a single portion.

    • Expert Causality: Using a slight stoichiometric excess (1.1 eq) of the solid HCl salt ensures complete conversion of the limiting, often more expensive, carboxylic acid fragment.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the consumption of the active ester via LC-MS.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash silica gel chromatography.

Workflow Start Carboxylic Acid Substrate Activation Activation (HATU / DIPEA) Start->Activation Coupling Amine Addition (CAS 1628734-96-2) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Target Amide Compound Purification->Product

Figure 2: Optimized amide coupling workflow utilizing the hydrochloride salt variant.

Field Applications: ATR Kinase Inhibitors

A prominent example of this compound's utility is found in the development of Ataxia-telangiectasia and RAD-3-related protein kinase (ATR) inhibitors [3]. ATR is a critical regulator of the DNA damage response (DDR) pathway. In patent literature (e.g., WO2020087170A1), the (1-methanesulfonylcyclopropyl)methanamine motif is strategically appended to pyrrolo[2,3-b]pyridine scaffolds. The amine facilitates the structural linkage, while the cyclopropyl-sulfonyl group projects into the kinase binding pocket, establishing critical hydrogen bonds that dictate both potency and kinase selectivity [3].

References

  • PubChemLite. "1628734-96-2 (C5H11NO2S) - Compound Summary and Patent Literature". Université du Luxembourg. Available at:[Link]

  • Google Patents. "WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors".

Methodological & Application

Application Note: Strategies and Protocols for Amide Coupling with (1-Methanesulfonylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds is one of the most critical and frequently performed transformations in pharmaceutical and medicinal chemistry.[1][2] This application note provides a comprehensive guide for researchers on selecting and optimizing amide coupling conditions for a structurally unique and potentially challenging amine, (1-methanesulfonylcyclopropyl)methanamine. We will delve into the specific reactivity profile of this substrate, analyze the rationale behind choosing appropriate coupling reagents, and provide detailed, field-proven protocols for successful amide synthesis. This guide is intended to equip drug development professionals with the expertise to navigate the nuances of coupling sterically and electronically complex amines, ensuring high-yield, high-purity synthesis of target molecules.

Introduction to the Substrate: (1-Methanesulfonylcyclopropyl)methanamine
1.1 The Importance of Amide Bond Formation

The amide bond is a ubiquitous functional group found in countless biologically active molecules, from peptides and proteins to small-molecule drugs. The ability to efficiently construct this bond from a diverse array of carboxylic acids and amines is therefore a cornerstone of drug discovery.[2] While numerous methods exist, challenges often arise when dealing with non-standard substrates.

1.2 Structural and Reactivity Profile

(1-Methanesulfonylcyclopropyl)methanamine presents a unique combination of structural features that must be considered when planning an amide coupling reaction:

  • Steric Hindrance: The presence of the cyclopropyl group adjacent to the methylene-amine introduces significant steric bulk around the nucleophilic nitrogen atom. This can hinder the approach of the amine to the activated carboxylic acid, potentially slowing down the reaction rate.[3][4]

  • Electronic Effects: The methanesulfonyl (SO₂Me) group is a potent electron-withdrawing group. This effect can decrease the electron density on the cyclopropane ring and, through inductive effects, reduce the nucleophilicity of the primary amine. Amines with reduced nucleophilicity can be challenging substrates for standard coupling protocols.[5][6]

Due to this combination of steric and electronic factors, a careful and informed selection of coupling reagents and conditions is paramount to achieve efficient and clean amide bond formation.

Foundational Principles of Amide Coupling
2.1 The General Mechanism: Activation is Key

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, as it forms a non-reactive ammonium carboxylate salt. Coupling reagents circumvent this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This creates a highly reactive acylating agent that is readily attacked by the amine nucleophile.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R¹-COOH Carboxylic Acid ActiveEster R¹-CO-LG Activated Intermediate Acid->ActiveEster + Reagent Reagent Coupling Reagent Amine R²-NH₂ Amine Amide R¹-CO-NH-R² Amide Product Amine->Amide + Activated Intermediate Byproduct LG-H Byproduct Amide->Byproduct +

Caption: General mechanism of amide bond formation.

2.2 The Role of Reagents, Additives, and Bases
  • Coupling Reagents: These are the primary activators. They are broadly classified into carbodiimides, uronium/aminium salts, phosphonium salts, and others like phosphonic anhydrides.

  • Additives: Compounds like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used with carbodiimides. They act as acyl transfer agents, forming an active ester that is more reactive and less prone to side reactions (like racemization) than the initial O-acylisourea intermediate.[7]

  • Bases: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its primary role is to neutralize any acid salts present and to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent.[8][9]

Selecting the Optimal Coupling Conditions

Given the steric and electronic nature of (1-methanesulfonylcyclopropyl)methanamine, reagents known for their high reactivity and efficacy with hindered substrates are preferred.

3.1 Decision Workflow for Reagent Selection

G Start Start: Couple Carboxylic Acid with (1-Methanesulfonylcyclopropyl)methanamine Assess Assess Substrate Properties: - Sterically Hindered Amine - Electronically Deactivated Amine Start->Assess HighReactivity High Reactivity & Speed Needed? Minimize Side Reactions? Assess->HighReactivity Scalability Scalability & Easy Workup Priority? Assess->Scalability Cost Cost-Effective Standard Protocol? Assess->Cost HighReactivity->Scalability No HATU Use Uronium Reagent: HATU + DIPEA HighReactivity->HATU Yes Scalability->Cost No T3P Use Phosphonic Anhydride: T3P® + Pyridine/DIPEA Scalability->T3P Yes Cost->HighReactivity No EDC Use Carbodiimide: EDC/HOBt + DIPEA Cost->EDC Yes

Caption: Decision workflow for selecting a coupling strategy.

3.2 Comparative Analysis of Recommended Coupling Reagents
Reagent ClassExample(s)Pros for this SubstrateCons for this Substrate
Uronium/Aminium HATU , HBTU, HCTUHighly effective for sterically hindered amines .[8][10] Rapid reaction kinetics and low rates of racemization.[8] The HOAt byproduct from HATU accelerates the reaction.[8]Higher cost. Potential for guanidinylation of the amine if stoichiometry is not controlled.[11]
Phosphonic Anhydride T3P® (Propylphosphonic Anhydride)Excellent for challenging couplings .[12] Byproducts are water-soluble, leading to very simple aqueous workup and purification.[13][14] Low epimerization.[13][15]Typically requires a larger excess of base.[12] Reagent is often supplied as a solution in an organic solvent.[12]
Carbodiimide EDC , DCCCost-effective and widely available. EDC and its urea byproduct are water-soluble, simplifying workup compared to DCC.[7][16]May be less efficient for this hindered and deactivated amine compared to HATU or T3P.[5][6] Slower reaction times may be required.
Phosphonium PyBOP Good for sterically hindered couplings and does not cause guanidinylation.[17]Phosphoramide byproduct can sometimes be difficult to remove during purification.[17]
Recommended Experimental Protocols

The following protocols provide a starting point for the amide coupling of (1-methanesulfonylcyclopropyl)methanamine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific carboxylic acid substrates.

G Prep 1. Reagent Prep - Dissolve Acid/Amine - Inert Atmosphere (N₂) Activation 2. Activation - Add Coupling Reagent & Base - Stir (0°C to RT) Prep->Activation Coupling 3. Coupling - Monitor by TLC/LC-MS (1-24h) Activation->Coupling Workup 4. Aqueous Workup - Quench Reaction - Organic Extraction - Wash (Acid, Base, Brine) Coupling->Workup Purify 5. Isolation - Dry (Na₂SO₄) - Concentrate - Purify (Chromatography) Workup->Purify

Caption: General experimental workflow for amide coupling.

4.1 Protocol A: High-Efficiency Coupling using HATU

This method is recommended for its high reliability with challenging substrates.[8][10]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • (1-Methanesulfonylcyclopropyl)methanamine (1.1 equiv)

    • HATU (1.1 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous DMF or DCM (to make 0.1-0.2 M solution)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

    • Dissolve the solids in anhydrous DMF.

    • Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.

    • Add a solution of (1-methanesulfonylcyclopropyl)methanamine (1.1 equiv) in a small amount of DMF to the activated mixture.

    • Stir the reaction at room temperature for 2-18 hours. Monitor the progress by TLC or LC-MS until the consumption of the limiting reagent.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃, and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

4.2 Protocol B: Scalable & Low-Epimerization Coupling using T3P®

This protocol is advantageous due to its simple, non-chromatographic workup.[13][14]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • (1-Methanesulfonylcyclopropyl)methanamine (1.2 equiv)

    • Pyridine or DIPEA (4.0 equiv)

    • T3P® (50% solution in EtOAc or DMF) (1.5 equiv)

    • Anhydrous solvent (e.g., Ethyl Acetate, THF, or DCM)

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and (1-methanesulfonylcyclopropyl)methanamine (1.2 equiv) in the chosen anhydrous solvent.

    • Add the base (Pyridine or DIPEA, 4.0 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the T3P® solution (1.5 equiv) dropwise, keeping the internal temperature below 20 °C.

    • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water or 1M HCl.

    • Transfer the mixture to a separatory funnel and wash the organic layer with water, saturated NaHCO₃, and brine. The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous layers.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which is often of high purity. Further purification can be done by chromatography if necessary.

4.3 Protocol C: Classic Carbodiimide Coupling using EDC/HOBt

A cost-effective and common method, though it may require longer reaction times for this substrate.

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • (1-Methanesulfonylcyclopropyl)methanamine (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • DIPEA or TEA (2.5 equiv)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (1-methanesulfonylcyclopropyl)methanamine (1.1 equiv).[16]

    • Dissolve the mixture in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 equiv) dropwise and allow the reaction to slowly warm to room temperature.[16]

    • Stir for 8 to 24 hours, monitoring by TLC or LC-MS.

    • Once complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling agent. 2. Deactivated (low nucleophilicity) amine. 3. Steric hindrance is too great.1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). 2. Increase the reaction temperature (e.g., to 40-50 °C), but monitor for side reactions. 3. Increase the excess of the amine or coupling reagent slightly (e.g., to 1.5 equiv).
Formation of N-acylurea (Carbodiimide couplings only) The O-acylisourea intermediate rearranged before amine attack.1. Ensure an additive like HOBt or Oxyma is used.[7] 2. Maintain a low temperature during the addition of the carbodiimide.
Guanidinylation of Amine (Uronium reagents only) The amine attacked the coupling reagent (e.g., HATU) directly.1. Pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine.[8] 2. Ensure accurate stoichiometry; do not use a large excess of the coupling reagent.[18]
Conclusion

The successful amide coupling of (1-methanesulfonylcyclopropyl)methanamine requires a deliberate approach that accounts for its inherent steric and electronic properties. While classic carbodiimide methods can be effective, more potent coupling reagents such as HATU and T3P® are highly recommended to ensure efficient, high-yielding, and clean reactions. HATU offers superior reactivity for hindered systems, while T3P® provides the significant advantage of a simplified, non-chromatographic workup. By understanding the principles outlined in this guide and selecting the appropriate protocol, researchers can confidently synthesize novel amide derivatives for their drug discovery programs.

References
  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016. [Link]

  • Khattab, S. N., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Understanding T3P® from start to finish. Curia Global. [Link]

  • Dunetz, J. R., et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Amine to Amide (Coupling) - T3P. Common Organic Chemistry. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Dunetz, J. R., et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications, 2011. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. PMC. [Link]

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. NIH. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications, 2025. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2015. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing, 2021. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications, 2025. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 2024. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • Advances in the Synthesis of Cyclopropylamines. ACS Publications, 2025. [Link]

  • Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC, 2017. [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem Soc Rev, 2009. [Link]

  • Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. OUCI. [Link]

  • Exploration of NMI-MsCl mediated amide bond formation for the synthesis of novel 3,5-substituted-1,2,4-oxadiazole derivatives: synthesis, evaluation of anti-inflammatory activity and molecular docking studies. PubMed, 2023. [Link]

  • Amine to Amide (Coupling). Common Conditions. [Link]

Sources

introducing cyclopropyl sulfone bioisosteres in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Cyclopropyl Acyl Sulfonamide Bioisosteres in Drug Design

Abstract

This application note details the strategic deployment of the cyclopropyl acyl sulfonamide moiety (


) as a bioisostere for the carboxylic acid functional group (

). While carboxylic acids are ubiquitous in pharmacophores due to their ability to form electrostatic interactions, they frequently suffer from poor membrane permeability, rapid metabolic conjugation (glucuronidation), and limited lipophilicity. The cyclopropyl acyl sulfonamide offers a "goldilocks" solution: it mimics the acidity (

4–5) and planar geometry of the carboxylate while significantly enhancing lipophilicity, membrane permeability, and metabolic stability. This guide provides a rationale for design, a robust synthetic protocol for the cyclopropyl sulfonamide building block, and evaluation metrics based on successful case studies in HCV protease inhibitor development.

Introduction: The Bioisostere Logic

In modern drug design, the replacement of a carboxylic acid with a bioisostere is a critical optimization strategy.[1] The goal is to retain the biological activity (binding affinity) while improving physicochemical properties (ADME).[1]

Why Cyclopropyl Acyl Sulfonamide?
  • Acidity Match: The

    
     of an acyl sulfonamide typically ranges from 3.5 to 5.0, rendering it anionic at physiological pH (7.4). This allows it to maintain critical salt-bridge interactions with positively charged residues (e.g., Arginine, Lysine) in the target protein's active site, identical to the parent carboxylate.
    
  • The Cyclopropyl "Magic":

    • Metabolic Blockade: The cyclopropyl ring acts as a metabolic shield. Unlike an isopropyl or ethyl group, the strained ring prevents

      
      -elimination and suppresses oxidative attack by Cytochrome P450 enzymes.
      
    • Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the sulfonyl tail, reducing the entropic penalty upon binding.

    • Lipophilicity (

      
      ):  Replacing a hydrophilic carboxylate with this moiety increases the 
      
      
      
      , facilitating passive diffusion across cell membranes.

Design Rationale & Structural Biology

The following diagram illustrates the structural evolution from a labile carboxylic acid lead to a stabilized cyclopropyl acyl sulfonamide drug candidate.

Bioisostere_Evolution cluster_properties Physicochemical Shift Carboxyl Carboxylic Acid Lead (R-COOH) • High Affinity • Poor Permeability • Glucuronidation Risk AcylSulf Acyl Sulfonamide (R-CO-NH-SO2-R') • Retains Acidity (pKa ~4.5) • Mimics O-O Distance • Improved Permeability Carboxyl->AcylSulf Bioisosteric Replacement Cyclovar Cyclopropyl Variant (R-CO-NH-SO2-cPr) • Metabolic Shield • Rigidified Conformation • Optimized LogD AcylSulf->Cyclovar Optimization (Stability/Potency) Prop1 pKa: Unchanged (4-5) Cyclovar->Prop1 Prop2 LogD: Increased (+1 to +2) Cyclovar->Prop2 Prop3 t1/2: Significantly Extended Cyclovar->Prop3

Figure 1: Structural evolution and physicochemical advantages of the cyclopropyl acyl sulfonamide bioisostere.

Experimental Protocols

The synthesis of the final drug molecule requires a high-quality Cyclopropyl Sulfonamide building block. Commercial availability can be variable; therefore, an in-house synthesis capability is essential.

Protocol A: Synthesis of Cyclopropyl Sulfonamide (The Ring-Closure Method)

Rationale: Direct cyclopropanation of sulfonamides is difficult. The most robust industrial route involves the cyclization of a chloro-propyl precursor.

Reagents:

  • 3-Chloropropane-1-sulfonyl chloride (CAS: 1633-82-5)

  • tert-Butylamine[2]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5M in hexanes
  • Trifluoroacetic acid (TFA) or Formic Acid

  • Anhydrous THF and Toluene

Step-by-Step Procedure:

  • Protection (Formation of Sulfonamide):

    • Dissolve tert-butylamine (1.1 equiv) and Triethylamine (1.1 equiv) in anhydrous Toluene at 0°C.

    • Dropwise add 3-chloropropane-1-sulfonyl chloride (1.0 equiv) over 30 mins.

    • Stir at room temperature (RT) for 2 hours.

    • Workup: Wash with 1N HCl, then brine. Dry organic layer (

      
      ) and concentrate to yield 
      
      
      
      -(tert-butyl)-3-chloropropane-1-sulfonamide.
  • Cyclization (The Critical Step):

    • Dissolve the intermediate from Step 1 in anhydrous THF under Argon/Nitrogen. Cool to -78°C .

    • Slowly add

      
      -BuLi (2.2 equiv). Note: 1 equiv removes the NH proton; the 2nd equiv generates the carbanion at the 
      
      
      
      -position which displaces the
      
      
      -chloride.
    • Allow the reaction to warm to RT overnight. The intramolecular displacement forms the cyclopropane ring.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. The product is 
      
      
      
      -(tert-butyl)cyclopropanesulfonamide.
  • Deprotection:

    • Dissolve the cyclized intermediate in TFA (neat or DCM solution) or Formic Acid.

    • Heat to 50°C for 4-6 hours to cleave the tert-butyl group.

    • Purification: Concentrate to dryness. Recrystallize from minimal Ethanol/Hexane or purify via flash chromatography (SiO2, Hex/EtOAc).

    • Yield: Target Cyclopropanesulfonamide (White solid).

Protocol B: Coupling to Carboxylic Acid (Drug Assembly)

Rationale: Forming the acyl sulfonamide bond requires activation of the carboxylic acid to a species reactive enough to displace a sulfonamide nitrogen (which is a poor nucleophile).

Reagents:

  • Drug Scaffold Carboxylic Acid (

    
    )
    
  • Cyclopropanesulfonamide (from Protocol A)[2]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • DCM or DMF

Procedure:

  • Dissolve

    
     (1.0 equiv) in dry DCM.
    
  • Add EDCI (1.5 equiv) and DMAP (1.5 equiv). Stir for 15 mins to form the active ester.

  • Add Cyclopropanesulfonamide (1.2 equiv).

  • Stir at RT for 12–24 hours. Monitor by LC-MS (Target mass =

    
    ).
    
  • Workup: Wash with 1N HCl (critical to remove DMAP and unreacted amine), then brine.

  • Note: If the reaction is sluggish, use CDI (Carbonyldiimidazole) in refluxing THF as an alternative activation method.

Evaluation & Validation Workflow

Once synthesized, the bioisostere must be validated against the parent acid.

Table 1: Comparative Evaluation Metrics

AssayParameterCarboxylic Acid (

)
Cyclopropyl Acyl SulfonamideTarget Outcome
Potentiometric Titration

4.0 – 5.04.0 – 5.5Retention of Acidity
Microsomal Stability

(

L/min/mg)
High (Glucuronidation)Low>2-fold Improvement
PAMPA / Caco-2 Permeability (

)
Low (Polar)Moderate/HighIncreased Absorption
Enzymatic Potency

/

BaselineEquipotent or BetterBioactivity Retention
Workflow Diagram

DMTA_Cycle cluster_synthesis Synthesis Phase cluster_testing Evaluation Phase Step1 Precursor Synthesis (Protocol A) Step2 Coupling (EDCI/DMAP) (Protocol B) Step1->Step2 Step3 Purification (HPLC) Step2->Step3 Test1 pKa Determination (Confirm Bioisosterism) Step3->Test1 Test2 Metabolic Stability (Microsomes) Test1->Test2 If pKa ~4-5 Test3 Target Potency (IC50) Test2->Test3 If Stable Test3->Step1 SAR Iteration

Figure 2: Design-Make-Test-Analyze (DMTA) cycle for cyclopropyl sulfonamide integration.

Case Study: HCV NS3/4A Protease Inhibitors

The clinical validation of this bioisostere is best exemplified by the development of HCV protease inhibitors (e.g., Simeprevir , Glecaprevir , Asunaprevir ).

  • Challenge: Early peptide-based inhibitors terminated in a carboxylic acid (mimicking the C-terminus of the cleaved protein substrate).[3] These had poor oral bioavailability and rapid clearance.

  • Solution: Replacement of the C-terminal acid with a cyclopropyl acyl sulfonamide.[4]

  • Result:

    • Potency: The sulfonamide oxygens formed hydrogen bonds with the catalytic His57 and Ser139 region (oxyanion hole mimicry).

    • PK Profile: The cyclopropyl group fit snugly into the S1' hydrophobic pocket, improving binding affinity (

      
       in sub-nanomolar range) while blocking metabolic hydrolysis.
      
    • Outcome: FDA approval of multiple "previr" drugs containing this exact motif.

References

  • Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • HCV Protease Inhibitor Discovery (BMS): Scola, P. M., et al. (2014). The Discovery of Asunaprevir (BMS-650032), an Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 57(5), 1730–1752.

  • Acyl Sulfonamide Physicochemical Properties: Rosenthal, K., et al. (2022).[5][6][7] Structure–Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 13(7), 1099–1108.

  • Synthesis of Cyclopropyl Sulfonamides (Patent): Boehringer Ingelheim International GmbH. (2009). Process for the preparation of cyclopropyl sulfonamide. World Intellectual Property Organization, WO2009053281A1.

Sources

Application Note: High-Precision Protection Strategies for 1-Methanesulfonyl Cyclopropyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The Challenge: Sterics Meets Electronics

The 1-methanesulfonyl cyclopropyl amine (1-Ms-CPA) moiety represents a unique challenge in medicinal chemistry. It is a critical bioisostere found in HCV protease inhibitors (e.g., Asunaprevir analogs) and various neurological targets. However, its protection is not trivial due to two converging factors:

  • Electronic Deactivation: The sulfone group (

    
    ) is a potent electron-withdrawing group (EWG). Through the inductive effect (
    
    
    
    ), it significantly reduces the electron density on the adjacent quaternary carbon, and consequently, the basicity and nucleophilicity of the primary amine. Standard protection protocols often result in sluggish kinetics or incomplete conversion.
  • Steric Congestion: The gem-disubstitution pattern (amine and sulfone on C1) creates a crowded environment. While the cyclopropane ring pulls substituents back (expanding the bond angle), the sheer bulk of the sulfone can hinder the approach of bulky electrophiles like

    
     or Trityl chloride.
    
The Solution: "Force and Trap" Strategy

To successfully protect 1-Ms-CPA, one must drive the equilibrium forward using nucleophilic catalysis (e.g., DMAP) and stronger organic bases, rather than relying on the passive nucleophilicity of the amine. Conversely, deprotection requires conditions that respect the strain energy of the cyclopropane ring (approx. 27.5 kcal/mol) to prevent ring-opening side reactions.

Part 2: Critical Analysis of Protecting Groups (PG)

PGSuitabilityMechanism of RemovalStrategic Notes
Boc High Acidolysis (HCl or TFA)Preferred. The sulfone confers stability against acid-catalyzed ring opening, making Boc removal highly efficient.
Cbz Medium HBr/AcOH or HydrogenolysisCaution. Sulfones can poison Pd catalysts during hydrogenation. Strong acid (HBr) is preferred over catalytic reduction.
Fmoc High Base (Piperidine/DBU)Orthogonal. Excellent stability. The sulfone does not interfere with base-mediated deprotection.
Trityl Low Mild AcidAvoid. Steric clash between the trityl group and the sulfone makes installation extremely difficult.

Part 3: Experimental Protocols

Protocol A: Catalytic Boc-Protection of 1-Ms-CPA Hydrochloride

Context: Standard Schotten-Baumann conditions (aq. NaOH/Dioxane) often fail due to poor solubility and low nucleophilicity. This protocol uses an organic system with DMAP catalysis.

Reagents:

  • 1-Methanesulfonyl cyclopropyl amine HCl salt (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Free Basing (In Situ): Suspend the amine HCl salt in DCM (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     concentration) under nitrogen. Cool to 
    
    
    
    . Add
    
    
    dropwise. The suspension should clear as the free amine is liberated.
  • Activation: Add DMAP (10 mol%). Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking the

    
     to form a reactive N-acylpyridinium intermediate, which is essential for reacting with this electron-poor amine.
    
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 12–16 hours.

    • QC Check: Monitor via TLC (stain with Ninhydrin; free amine is purple, protected is typically UV active/weak stain).

  • Workup: Dilute with DCM. Wash sequentially with:

    • 
       (removes DMAP and unreacted amine).
      
    • Sat.

      
       (removes byproduct tert-butanol/acid).
      
    • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. The resulting white solid is usually sufficiently pure (
    
    
    
    ) for subsequent steps.
Protocol B: Anhydrous Acidolytic Deprotection (The "Clean" Route)

Context: Aqueous acids can sometimes lead to partial hydrolysis of the sulfone or complicated salt formations. Anhydrous HCl in dioxane is the gold standard.

Reagents:

  • N-Boc-1-methanesulfonyl cyclopropyl amine

  • 
     HCl in Dioxane
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate in minimal dry 1,4-dioxane (

    
    ).
    
  • Acidolysis: Add

    
     HCl in dioxane (5–10 equiv) at 
    
    
    
    .
  • Progression: Warm to RT. Stir for 2–4 hours.

    • Observation: A white precipitate (the amine HCl salt) often forms directly.

  • Isolation:

    • If precipitate forms: Filter the solid under inert atmosphere (hygroscopic!). Wash with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • If no precipitate: Concentrate the solvent in vacuo.[1] Triturate the residue with cold

      
       to induce crystallization.
      
  • Yield: Typically quantitative.

Part 4: Visualization & Workflow

Reaction Pathway & Logic Flow

The following diagram illustrates the decision matrix and chemical pathway for handling this specific scaffold.

G Start Start: 1-Ms-CPA (HCl Salt) Decision Select Strategy Start->Decision Boc_Route Boc Protection (Acid Labile) Decision->Boc_Route Standard Fmoc_Route Fmoc Protection (Base Labile) Decision->Fmoc_Route Orthogonal Reagents_Boc Boc2O + DMAP (cat) + Et3N in DCM Boc_Route->Reagents_Boc Requires Nucleophilic Catalysis Reagents_Fmoc Fmoc-OSu + NaHCO3 in Acetone/H2O Fmoc_Route->Reagents_Fmoc Schotten-Baumann Intermediate Protected Intermediate Reagents_Boc->Intermediate Reagents_Fmoc->Intermediate Deprotect_Boc Deprotection: 4M HCl/Dioxane Intermediate->Deprotect_Boc If Boc Deprotect_Fmoc Deprotection: 20% Piperidine/DMF Intermediate->Deprotect_Fmoc If Fmoc Final Free Amine (Ready for Coupling) Deprotect_Boc->Final Deprotect_Fmoc->Final

Caption: Workflow for selecting and executing protection strategies based on downstream synthesis requirements.

Part 5: Quality Assurance & Troubleshooting

Diagnostic NMR Signals (DMSO-


): 
  • Protons (

    
     ppm): 
    
    • Cyclopropyl

      
      : Look for multiplets at 
      
      
      
      .
    • Sulfone

      
      : Sharp singlet at 
      
      
      
      .
    • Boc

      
      : Strong singlet at 
      
      
      
      .
    • Shift: Upon deprotection, the cyclopropyl protons often shift downfield slightly due to the formation of the ammonium species.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Protection) Amine HCl salt not fully neutralized.Ensure

equiv of

is used. Add 10% DMAP.
Gumming during Deprotection Presence of water/humidity.Use anhydrous Dioxane. Triturate final oil with dry Ether/Hexanes.
Ring Opening Radical formation or extreme heat.Avoid radical initiators. Do not heat above

during protection.

References

  • Synthesis of 1-substituted cyclopropyl amines

    • Beilstein Journal of Organic Chemistry. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." (2011).[2]

  • Reactivity of Cyclopropyl Sulfones

    • Organic Chemistry Frontiers. "Stable sulfonate esters as C1-synthons for cyclopropanation." (2023).

  • Boc Protection Mechanisms & Catalysis

    • BenchChem.[3] "An In-depth Technical Guide to the Boc Protection of Primary Amines." (2025).[3]

  • Nucleophilicity Trends (Mayr Scales)

    • Master Organic Chemistry. "Nucleophilicity Trends of Amines." (2018).[4]

  • Safety & Metabolism (Cyclopropyl Amine Toxicity)

    • Chemical Research in Toxicology.[5] "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate." (2008).

Sources

Advanced Synthesis of Sulfone-Containing Peptidomimetics: Vinyl Sulfones & SuFEx Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfone-containing peptidomimetics represent a critical class of protease inhibitors and transition-state analogs.[1] Their utility is dominated by peptidyl vinyl sulfones (PVS) —irreversible Michael acceptors targeting cysteine proteases (e.g., Cathepsins, Cruzain, SARS-CoV-2 Mpro)—and emerging sulfonyl fluoride warheads enabled by SuFEx click chemistry. This guide provides high-fidelity protocols for synthesizing these scaffolds, focusing on the Horner-Wadsworth-Emmons (HWE) olefination strategy and solid-phase integration, while addressing the critical challenge of chemoselective oxidation.

Strategic Design & Retrosynthesis

The synthesis of sulfone peptidomimetics differs fundamentally from standard peptide coupling. The sulfone moiety acts as a non-hydrolyzable surrogate for the amide bond or as an electrophilic trap ("warhead").

The "Warhead" Mechanism

Vinyl sulfones function by positioning an electrophilic double bond in the active site of a cysteine protease. The active site thiolate attacks the


-carbon of the vinyl sulfone, forming a covalent, irreversible adduct. Unlike aldehydes or epoxides, vinyl sulfones are chemically stable in plasma but highly reactive within the specific environment of the catalytic triad.
Retrosynthetic Workflow

The most robust route to PVS constructs is the Horner-Wadsworth-Emmons (HWE) olefination. This disconnects the target molecule into a peptidyl aldehyde and a sulfonyl phosphonate .

Retrosynthesis cluster_mech Mechanism Requirement Target Target: Peptidyl Vinyl Sulfone (Irreversible Inhibitor) Disconnection HWE Disconnection Target->Disconnection Retrosynthesis Stereochem Must maintain (E)-geometry Target->Stereochem Aldehyde Precursor A: Peptidyl Aldehyde (from Amino Alcohol) Disconnection->Aldehyde Phosphonate Precursor B: Sulfonyl Phosphonate (Warhead Source) Disconnection->Phosphonate

Figure 1: Retrosynthetic logic for Peptidyl Vinyl Sulfones via HWE Olefination.

Protocol Module A: Solution-Phase Synthesis via HWE Olefination

This protocol details the synthesis of a PVS inhibitor starting from an N-protected amino acid.[1] The critical step is the generation of the diethyl (phenylsulfonyl)methylphosphonate and its coupling to an amino aldehyde without racemization.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Starting Material: N-Boc or N-Cbz protected amino acid (P1 residue).

  • HWE Reagent: Diethyl methylphosphonate, Lithium hexamethyldisilazide (LiHMDS).

  • Oxidant: Dess-Martin Periodinane (DMP) or IBX (for aldehyde generation).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH.

Step-by-Step Methodology
Step 1: Synthesis of the Sulfonyl Phosphonate
  • Lithiation: Cool a solution of diethyl methylphosphonate (1.0 equiv) in anhydrous THF to -78°C under argon.

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min.
    
  • Sulfonylation: Cannulate a solution of benzenesulfonyl fluoride (or chloride) into the reaction mixture.

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc, and purify via flash chromatography (SiO
    
    
    
    , Hex/EtOAc).
    • Quality Control:

      
      P NMR should show a singlet shift characteristic of phosphonates (
      
      
      
      ~15-20 ppm).
Step 2: Preparation of Peptidyl Aldehyde (P1)

Avoid commercial amino aldehydes due to instability. Synthesize fresh from amino alcohols.

  • Reduction: Convert N-protected amino acid to amino alcohol using Isobutyl chloroformate/NMM followed by NaBH

    
    .
    
  • Oxidation: Suspend amino alcohol (1.0 equiv) in DCM. Add Dess-Martin Periodinane (1.1 equiv).

  • Reaction: Stir at RT for 1-2 hours. Monitor by TLC (aldehyde spots often streak).

  • Purification: Filter through a short pad of silica/Celite to remove oxidant byproducts. Proceed immediately to Step 3 to prevent racemization.

Step 3: HWE Olefination (The Coupling)
  • Activation: Dissolve Sulfonyl Phosphonate (1.2 equiv) in anhydrous THF or DCM. Add LiCl (2.0 equiv) and DBU (1.5 equiv). Stir for 15 mins to generate the chelated phosphonate anion.

    • Expert Insight: The use of LiCl/DBU (Masamune-Roush conditions) is superior to NaH for peptide substrates as it minimizes epimerization at the

      
      -center.
      
  • Coupling: Add the fresh Peptidyl Aldehyde (1.0 equiv) solution dropwise.

  • Completion: Stir at RT for 2–4 hours.

  • Isolation: Aqueous workup (citric acid wash). Purify by HPLC or Flash Chromatography.

    • Result: The product is the (E)-vinyl sulfone (coupling constant

      
       Hz).
      

Protocol Module B: Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating vinyl sulfones into SPPS is challenging because the warhead is usually at the C-terminus, which is attached to the resin. The "Safety-Catch" Linker strategy (Kenner's sulfonamide) is the industry standard for this application.

Workflow Logic

Instead of building the peptide on the vinyl sulfone, we build the peptide on the resin, activate the linker, and displace the peptide with a nucleophilic vinyl sulfone precursor or modify it post-cleavage.

Alternative Approach: Resin-Bound HWE For high-throughput libraries, the aldehyde is generated on-resin.

SPPS_Workflow Resin Weinreb Amide Resin (or 2-Chlorotrityl) Coupling SPPS Cycles (Fmoc-AA-OH + HBTU/DIEA) Resin->Coupling Reduction Reduction to Aldehyde (LiAlH4 or DIBAL-H on resin) Coupling->Reduction N-term protected HWE On-Resin HWE Reaction (Phosphonate + LiCl/DBU) Reduction->HWE Cleavage Cleavage from Resin (TFA cocktail) HWE->Cleavage Yields Peptide Vinyl Sulfone

Figure 2: On-Resin HWE Strategy for Peptide Vinyl Sulfones.

Protocol: On-Resin Aldehyde Olefination
  • Resin Selection: Use a Weinreb Amide linker attached to polystyrene resin.

  • Peptide Assembly: Standard Fmoc/tBu SPPS cycles. Ensure the N-terminus is Boc-protected or Acetylated before the final steps (Fmoc is unstable to hydride reducing agents).

  • Reduction: Treat the resin-bound Weinreb amide with LiAlH

    
      (excess) in dry THF at 0°C.
    
    • Critical: This generates the aldehyde on-resin (as an aluminate complex) or releases it. If releasing, capture in solution. If using a linker that allows aldehyde retention (e.g., acetal linkers), proceed to HWE.

  • Olefination: Add the Phosphonate/LiCl/DBU mixture (from Module A) directly to the swelled resin (if aldehyde is bound) or to the cleavage solution.

Emerging Technology: SuFEx for Sulfonyl Fluorides[5][6][7]

Sulfur(VI) Fluoride Exchange (SuFEx) allows the installation of sulfonyl fluorides—a latent warhead that reacts specifically with Tyrosine or Lysine in specific contexts.

Protocol: Synthesis of Peptidyl Sulfonyl Fluorides

  • Precursor: Peptidyl Sulfonamide or Aryl Silyl Ether.

  • Reagent: SO

    
    F
    
    
    
    (Sulfuryl fluoride) gas (bubbled) or AISF (Solid reagent: 4-(Acetylamino)phenyl]imidodisulfuryl difluoride).
  • Condition:

    • Gas: Bubble SO

      
      F
      
      
      
      into a solution of the amine/phenol with TEA in DCM/Water biphasic mix.
    • Solid (AISF): Stir peptide with AISF (1.2 equiv) and DBU in acetonitrile.

  • Utility: The resulting R-SO

    
    F is stable to chromatography but reacts with Tyr residues in proteins (covalent capture).
    

Critical Control Points & Troubleshooting

Oxidation Management Table

When synthesizing sulfones, one often starts with a sulfide (thioether) and oxidizes it. This is risky if the peptide contains Methionine (Met) or Cysteine (Cys) .

OxidantSelectivityProtocol Notes
m-CPBA LowOxidizes Sulfide

Sulfone. Will oxidize Met to Met-Sulfoxide/Sulfone. Use only if sequence lacks Met/Cys.
Oxone® High (pH dependent)fast conversion. In aqueous MeOH, converts sulfide to sulfone. Can be titrated to stop at sulfoxide if needed.
H

O

+ Ammonium Molybdate
High"Green" method. Mild. Good for sensitive substrates.
KMnO

Very LowAvoid in peptides. Destroys Trp and Tyr residues.
Stereochemical Integrity
  • Problem: Epimerization of the

    
    -carbon during aldehyde formation or HWE.
    
  • Diagnosis: Distinct doublets in

    
    H NMR for the NH proton or split peaks in HPLC.
    
  • Solution: Use LiCl/DBU for HWE. Avoid NaH. Keep aldehyde formation time < 2 hours.

References

  • Palmer, J. T., et al. (1995). "Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors." Journal of Medicinal Chemistry. Link

  • Overkleeft, H. S., et al. (2000). "Solid-Phase Synthesis of Peptide Vinyl Sulfones." Organic Letters. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Blanchet, J., et al. (2004). "Horner–Wadsworth–Emmons reagents in the synthesis of vinyl sulfones." Tetrahedron Letters. Link

  • Kerr, I. D., et al. (2009). "Design and synthesis of specific inhibitors of the Plasmodium falciparum cysteine protease falcipain-2." Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1-methanesulfonylcyclopropyl)methanamine HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1-methanesulfonylcyclopropyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this polar, primary amine salt. As a key building block in medicinal chemistry, achieving high purity is critical for downstream applications and ensuring the integrity of your research. This document provides in-depth, field-proven insights in a question-and-answer format to address common and complex challenges encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed the synthesis. What are the essential first steps before attempting purification of the crude (1-methanesulfonylcyclopropyl)methanamine HCl salt?

A1: Initial Characterization is Non-Negotiable.

Before any purification attempt, a thorough analysis of your crude product is crucial. This step provides a roadmap for your purification strategy by identifying the nature and extent of impurities.

Recommended Initial Analyses:

  • Proton NMR (¹H NMR): Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to get a preliminary assessment of purity and identify major impurities. Look for residual starting materials, reagents, or byproducts from your specific synthetic route.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this stage. It will reveal the number of components in your crude mixture and their mass-to-charge ratios. This helps in identifying route-specific impurities and assessing the relative purity of your target compound.[1]

Common Impurities to Look For:

The nature of impurities is highly dependent on the synthetic route. For instance, if a Curtius rearrangement was employed, you might find residual starting carboxylic acid or isocyanate intermediates.[2] If the synthesis involved reductive amination, unreacted ketone and imine intermediates could be present.

Table 1: Typical Analytical Data for (1-methanesulfonylcyclopropyl)methanamine HCl

Analysis Expected Result
Molecular Weight 185.67 g/mol
CAS Number 1628734-96-2[3]
Physical Form Typically a powder or solid
¹H NMR (D₂O) Expect signals corresponding to the methanesulfonyl group (CH₃), the cyclopropyl ring protons (CH₂), and the aminomethyl group (CH₂-NH₃⁺).

| Mass Spec (ESI+) | Expect to see the [M+H]⁺ ion for the free base at m/z ~150.1. |

Q2: My primary purification strategy is recrystallization, but I'm facing issues. How can I optimize this process?

A2: Recrystallization of amine HCl salts requires a careful choice of solvents due to their ionic nature.

The principle is to find a solvent (or solvent system) where the salt has high solubility at an elevated temperature but low solubility at room temperature or below.

Recommended Recrystallization Protocol:

  • Solvent Selection: Start by testing the solubility of your crude salt in various solvents. For amine hydrochlorides, polar protic solvents are often good choices for dissolution, while less polar or non-polar solvents can serve as anti-solvents.[4]

    • Good Primary Solvents: Isopropanol (often preferred over ethanol as many HCl salts are too soluble in it), Methanol.[4]

    • Good Anti-Solvents: Diethyl ether, Acetone, Hexane.[4][5][6]

  • Procedure: a. Dissolve the crude HCl salt in a minimal amount of the hot primary solvent (e.g., isopropanol). b. If the solution is colored or contains insoluble particulates, perform a hot filtration. c. Slowly add an anti-solvent (e.g., diethyl ether) dropwise at an elevated temperature until the solution becomes faintly cloudy (the point of saturation).[5] d. Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The compound's solubility is too high in the chosen solvent, or the solution is supersaturated and cooling too quickly. The melting point of the impurity-laden product may also be below the temperature of the solution.

    • Solution: Use a more dilute solution by adding more of the primary solvent before cooling. Ensure cooling is very slow. Consider a different solvent system entirely.

  • Problem: No crystals form, even after cooling.

    • Cause: The compound may be too soluble in the chosen solvent, or the solution is not sufficiently concentrated. The presence of significant impurities can also inhibit crystallization.[5]

    • Solution:

      • Try scratching the inside of the flask with a glass rod to create nucleation sites.

      • Add a "seed" crystal from a previous successful batch if available.

      • Reduce the volume of the solvent by slow evaporation.[5]

      • If purity is low, an initial chromatographic cleanup may be necessary before attempting recrystallization again.[5]

Below is a decision-making workflow for troubleshooting recrystallization:

G start Start Recrystallization dissolve Dissolve Crude Salt in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success oils_out Product Oils Out observe->oils_out Failure no_precipitate No Precipitate observe->no_precipitate Failure end Collect Pure Crystals crystals->end troubleshoot_oil Re-heat, Add More Primary Solvent, Cool Slower oils_out->troubleshoot_oil troubleshoot_none Concentrate Solution or Add Seed Crystal or Scratch Flask no_precipitate->troubleshoot_none troubleshoot_oil->cool troubleshoot_none->cool check_purity Still No Crystals? Consider Chromatography First troubleshoot_none->check_purity If still fails check_purity->end Proceed to Chromatography

Caption: Troubleshooting workflow for recrystallization.

Q3: Recrystallization is insufficient. What are my options for purifying this polar amine salt via column chromatography?

A3: Chromatographing polar amines, especially as salts, requires special considerations to avoid poor separation and recovery.

Standard silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic amine can interact strongly with these sites, leading to significant peak tailing and sometimes irreversible adsorption.[7][8]

Method 1: Normal-Phase Chromatography on Modified Media

  • Option A: Amine-Functionalized Silica: This is often the best choice. The stationary phase is treated to have amine groups, which effectively shield the acidic silanol sites, leading to much better peak shapes for basic compounds.[7][8]

  • Option B: Standard Silica with a Mobile Phase Modifier: If amine-functionalized silica is unavailable, you can add a small amount of a competing amine to your mobile phase.

    • Modifier: Add 0.5-2% triethylamine (TEA) or a few drops of aqueous ammonia to the more polar component of your mobile phase (e.g., methanol).[7][8] This additive will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.[8]

Table 2: Suggested Normal-Phase Solvent Systems

Stationary Phase Mobile Phase System Comments
Standard Silica Gel Dichloromethane / Methanol / NH₄OH (e.g., 90:10:1) The ammonia acts as a basic modifier to reduce tailing.[9]

| Amine-Functionalized Silica | Hexane / Ethyl Acetate or Dichloromethane / Methanol | A basic modifier is often not needed. A simple gradient should provide good separation.[7] |

Method 2: Reverse-Phase Chromatography (RP-HPLC)

Since the compound is polar, reverse-phase chromatography is a viable option, particularly for high-purity requirements.

  • Stationary Phase: A C18 or C8 column is standard.

  • Mobile Phase: Typically a mixture of water and acetonitrile or methanol.

  • Modifier: To ensure good peak shape, the mobile phase should be acidified. Adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the amine (keeping it in its salt form) and suppress the interaction with any residual silanol groups on the stationary phase.[7]

Method 3: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an excellent technique for retaining and separating very polar compounds that elute too quickly in reverse-phase.

  • Stationary Phase: A polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups).

  • Mobile Phase: A high concentration of an organic solvent (like acetonitrile) with a smaller amount of aqueous buffer.

G start Need to Purify by Column Chromatography check_polarity Is the compound very polar? start->check_polarity normal_phase Normal-Phase Path check_polarity->normal_phase Moderately Polar reverse_phase Reverse-Phase Path check_polarity->reverse_phase Very Polar silica_choice Choose Silica Type normal_phase->silica_choice rp_setup Use C18 Column + Acidic Modifier (TFA) reverse_phase->rp_setup Standard Approach hilic_setup HILIC: Use Polar Column (e.g., Amide) + High Organic Mobile Phase reverse_phase->hilic_setup Alternative for Poor Retention amine_silica Use Amine-Functionalized Silica silica_choice->amine_silica Preferred standard_silica Use Standard Silica + Basic Modifier (TEA/NH₃) silica_choice->standard_silica Alternative

Caption: Decision tree for selecting a chromatography method.

Q4: After chromatography, I have the purified free base. What is the most reliable method to form the high-purity HCl salt?

A4: Forming the hydrochloride salt is a critical final step that can either yield a pure, crystalline solid or a problematic oil if not performed correctly. The key is to use an anhydrous acid source in an appropriate organic solvent.[6]

Protocol for HCl Salt Formation:

  • Preparation: Ensure all glassware is flame-dried or oven-dried to remove any trace of water.

  • Dissolution: Dissolve the purified free base of (1-methanesulfonylcyclopropyl)methanamine in a suitable anhydrous solvent. Anhydrous diethyl ether (Et₂O) or isopropanol are excellent choices.[2][10]

  • Acidification:

    • Obtain or prepare a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether, HCl in isopropanol). A common method is to bubble anhydrous HCl gas through the cold solvent.[2]

    • Cool the solution of the free base in an ice bath (0 °C).

    • Slowly add the anhydrous HCl solution dropwise with vigorous stirring.

  • Precipitation: The HCl salt will typically precipitate as a white solid. Continue adding the acid until the solution is slightly acidic (check with pH paper by touching a drop to it).

  • Isolation:

    • Stir the resulting slurry in the cold for an additional 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold, anhydrous solvent (e.g., diethyl ether) to remove any excess acid or unreacted starting material.

    • Dry the final product under high vacuum to remove all residual solvent.

Troubleshooting Salt Formation:

  • Problem: The product precipitates as a sticky oil or gum.

    • Cause: This can happen if there are residual impurities, if the solvent is not completely anhydrous, or if the concentration is too high.

    • Solution: Try adding more anhydrous solvent to dilute the mixture. Sometimes, switching to a different solvent system can promote crystallization. Triturating the oil with a non-polar solvent like hexane can sometimes induce solidification.

References

  • Frequently Asked Questions: Purific
  • Technical Support Center: Purification of Bulky Amines by Chrom
  • Flash Column Chromatography. University of California, Los Angeles.
  • Is there an easy way to purify organic amines? Biotage.
  • How to recrystallization amine compound and it is not soluble in common organic solvents?
  • Purification of organic hydrochloride salt?
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org.
  • 1-(1-methanesulfonylcyclopropyl)methanamine hydrochloride. Sigma-Aldrich.
  • 1-(1-methanesulfonylcyclopropyl)methanamine hydrochloride. Sigma-Aldrich.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amin
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

Sources

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: HYGRO-AMINE-001

Mission Statement

Welcome to the technical support hub for hygroscopic reagents. Amine hydrochloride salts are notoriously difficult to handle; their ionic lattice energy is often insufficient to prevent the absorption of atmospheric water, leading to deliquescence (turning into a liquid solution). This guide moves beyond basic "keep it dry" advice, providing rigorous, self-validating protocols to ensure stoichiometric accuracy and reaction integrity.

Module 1: Weighing & Quantitation
Ticket #1: "The mass on the balance keeps increasing while I weigh it."

Diagnosis: You are witnessing rapid adsorption of atmospheric water. If you tare a weigh boat and add 100 mg of salt, by the time you close the draft shield, it may read 105 mg. You are weighing water, not reagent. This destroys stoichiometric precision, particularly for molecular weight sensitive reactions like peptide coupling or transition-metal catalysis.

The Solution: Weighing by Difference (The Closed-Vessel Protocol) Do not weigh hygroscopic salts on open weighing paper or boats. Use this subtractive method to eliminate atmospheric exposure during measurement.[1][2]

Protocol:

  • Prepare: Dry a glass weighing bottle (with a ground-glass stopper) in an oven at 110°C, then cool it in a desiccator.

  • Load: Transfer an excess of your amine salt into the weighing bottle inside a glovebox or dry bag if possible. Close the stopper tightly.

  • Initial Weighing (

    
    ):  Place the closed bottle on the analytical balance. Record the mass. Tare is NOT  used here.
    
  • Transfer: Remove the bottle, open it just above your reaction vessel, and pour/tap a portion of the salt into the reactor.

  • Final Weighing (

    
    ):  Immediately recap the bottle and place it back on the balance. Record the new mass.
    
  • Calculation:

    
    
    

Why this works: The salt is only exposed to air during the brief transfer. The water adsorbed during that split second is negligible compared to the water adsorbed while sitting on a balance pan.

Visualization: Weighing by Difference Workflow

WeighingProtocol Start Start: Dry Weighing Bottle Load Load Salt (Excess) Start->Load Weigh1 Weigh Closed Bottle (M1) Load->Weigh1 Transfer Transfer to Reactor Weigh1->Transfer Open briefly Weigh2 Weigh Closed Bottle (M2) Transfer->Weigh2 Recap immediately Calc Calc: M1 - M2 = Mass Weigh2->Calc

Figure 1: The "Weighing by Difference" workflow minimizes atmospheric exposure, ensuring the recorded mass reflects the reagent, not adsorbed water.[2][3]

Module 2: Storage & Integrity
Ticket #2: "My reagent has turned into a solid brick (caking) or a sticky goo."

Diagnosis:

  • Caking: Surface moisture has caused crystal bridging. The material is likely chemically intact but physically unmanageable.

  • Goo (Deliquescence): The critical relative humidity (CRH) of the salt is lower than your lab's humidity. The salt has dissolved in its own adsorbed water.

The Solution: Desiccant Hierarchy & Recovery Parafilm is permeable to water vapor over time. You must use a secondary containment system (desiccator) with a drying agent that has a lower vapor pressure than your salt.

Data: Desiccant Efficiency Table

DesiccantResidual Water (mg/L air)RegenerationBest For
Phosphorus Pentoxide (

)
< 0.00002N/A (Reacts irreversibly)The Gold Standard. Use for long-term storage of very sensitive amine salts.
Magnesium Perchlorate 0.0005Vacuum/Heat (Dangerous)High efficiency, but shock sensitive organic risks.
Molecular Sieves (4Å) 0.001300°C OvenExcellent for solvents and general storage. Reusable.
Silica Gel 0.03150°C OvenGeneral use. Insufficient for highly hygroscopic amine salts.
Calcium Chloride (

)
0.14200°C OvenBasic drying. Often not enough for deliquescent salts.

Note: For amine salts, avoid acidic desiccants if the free amine is volatile (rare for HCl salts).


 is generally safe for HCl salts as it is acidic itself. [1, 3][4][5][6][7][8][9][10][11][12][13][14]

Recovery Protocol (If it is a "Goo"): Do not attempt to scrape "goo."

  • Dissolve: Add a minimum amount of dry methanol or ethanol to dissolve the goo completely.

  • Azeotrope: Add toluene (which forms a positive azeotrope with water/alcohol).

  • Evaporate: Rotovap to dryness. The toluene will carry the water away.

  • Vacuum Dry: Place the resulting solid in a vacuum oven at 60°C over

    
     overnight.
    
Module 3: Reaction Setup & Stoichiometry
Ticket #3: "My coupling reaction failed, or yield is inexplicably low."

Diagnosis: Water is a nucleophile. In peptide coupling (e.g., EDC/NHS) or acid chloride reactions, the water trapped in your amine salt consumes the activated carboxylate, forming the carboxylic acid back (hydrolysis) or urea byproducts.

  • Example: If your Aniline[5]·HCl contains 10% water by mass, you are undercharging your amine by 10% and introducing a quencher (water).

The Solution: Azeotropic Drying & Karl Fischer Correction If you cannot dry the salt perfectly, you must quantify the water and adjust.

Protocol:

  • Quantify: Run a Karl Fischer (KF) titration on a small aliquot of your salt.

    • If KF is unavailable: Assume the salt is a hydrate (e.g.,

      
      ) and calculate MW accordingly, though this is a guess.
      
  • Adjust: Calculate the "Real" MW:

    
    
    Use this 
    
    
    
    to calculate your millimoles.
  • In-Situ Drying (The "Strip" Method): If the reaction solvent allows, dry the reagents in the flask before adding the sensitive partner.

    • Dissolve amine salt in reaction solvent (e.g., DMF, THF).

    • Add Toluene or Benzene.[15]

    • Rotovap down. Repeat 2x.

    • Redissolve in dry solvent and proceed.

Visualization: Reaction Decision Tree

ReactionLogic Start Start: Amine Salt Setup CheckState Is Salt Sticky/Wet? Start->CheckState Dry Can you Vacuum Dry? CheckState->Dry Yes Proceed Proceed with Reaction CheckState->Proceed No (Free flowing) VacOven Vacuum Oven (60°C, P2O5) Dry->VacOven Time permits Azeotrope In-Situ Azeotrope (Toluene) Dry->Azeotrope Urgent KF Karl Fischer Titration Dry->KF Cannot heat VacOven->Proceed Azeotrope->Proceed Adjust Adjust MW for Water Content KF->Adjust Adjust->Proceed

Figure 2: Decision logic for handling wet salts before sensitive chemical reactions.

Module 4: Safety & Equipment
Ticket #4: "Can I dry this in the communal oven?"

Diagnosis: NO. Amine hydrochloride salts can dissociate slightly at high temperatures, releasing HCl gas.

  • Corrosion: HCl vapors will destroy the heating elements and electronics of a standard oven.

  • Contamination: You will contaminate other users' samples with amine/acid vapors.

The Solution: The Vacuum Oven with Trap

  • Equipment: Vacuum oven dedicated to chemical drying, or a "drying pistol" (Abderhalden).

  • Trap: You must have a cold trap (liquid

    
     or dry ice/acetone) or a chemical trap (KOH pellets) between the oven and the vacuum pump to neutralize HCl vapors.
    
  • Temperature: Keep below the melting point. For most amine HCl salts, 60-80°C is safe and effective under high vacuum (< 10 mbar). [1]

References
  • BenchChem. (2025).[5] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from

  • Mettler Toledo. (2025). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from

  • Sigma-Aldrich. (2025). Drying Agents: Capacity and Efficiency Tables. Retrieved from

  • University of Rochester. (2026).[10] Not Voodoo: Drying Methods and Workup. Retrieved from

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Optimizing the Reduction of Cyclopropyl Nitrile to Cyclopropylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropylmethanamine. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the reduction of cyclopropyl nitrile. Here, we address common challenges and frequently asked questions to help you improve your yield, minimize impurities, and ensure the integrity of the valuable cyclopropyl moiety.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the reduction of cyclopropyl nitrile. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Monitoring: It is crucial to monitor the reaction's progress. Thin-Layer Chromatography (TLC) is a common and effective method for tracking the disappearance of the starting material[1]. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended[1].

    • Reaction Time & Temperature: If the reaction is stalling, consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can sometimes lead to an increase in side products.

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion[1].

  • Degradation of Reagents: The activity of your reducing agent is paramount.

    • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a very common reagent for nitrile reduction[2][3][4][5]. LAH is highly reactive and can decompose upon exposure to moisture. Always use freshly opened, high-quality LAH and ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Catalytic Hydrogenation: If you are using a metal catalyst (e.g., Raney Nickel, Palladium on Carbon), its activity can diminish over time. Ensure the catalyst is properly stored and handled. In some cases, catalyst poisoning by impurities in the starting material or solvent can occur.

  • Suboptimal Work-up Procedure: Significant product loss can occur during the work-up and isolation phase.

    • LAH Quenching: The quenching of excess LAH is highly exothermic and must be done carefully at low temperatures (e.g., 0 °C) to prevent product degradation. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution, and then more water[6].

    • Product Extraction: Cyclopropylmethanamine is a small, relatively polar molecule. Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize recovery. An acid-base work-up can be beneficial for separating the amine product from unreacted nitrile[6].

Below is a decision tree to help troubleshoot low yield:

LowYieldTroubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/GC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes sub_incomplete_1 Extend reaction time incomplete->sub_incomplete_1 sub_incomplete_2 Increase temperature cautiously incomplete->sub_incomplete_2 sub_incomplete_3 Increase stoichiometry of reducing agent incomplete->sub_incomplete_3 check_reagents Are reagents active? (e.g., fresh LAH, active catalyst) complete->check_reagents inactive_reagents Inactive Reagents check_reagents->inactive_reagents No active_reagents Reagents are Active check_reagents->active_reagents Yes sub_inactive Use fresh, high-quality reagents. Ensure inert atmosphere for LAH. inactive_reagents->sub_inactive check_workup Is the work-up procedure optimized? active_reagents->check_workup suboptimal_workup Suboptimal Work-up check_workup->suboptimal_workup No optimized_workup Work-up is Optimized check_workup->optimized_workup Yes sub_workup_1 Optimize quenching procedure (low temp). suboptimal_workup->sub_workup_1 sub_workup_2 Ensure efficient extraction (solvent choice, pH, number of extractions). suboptimal_workup->sub_workup_2

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing significant byproducts. How can I identify and minimize them?

The formation of byproducts is a common challenge in nitrile reductions. The two most prevalent side reactions are the formation of secondary amines and the opening of the cyclopropyl ring.

1. Secondary Amine Formation:

This occurs when the primary amine product reacts with the intermediate imine formed during the reduction. This "dimer-like" byproduct can be difficult to separate from the desired product.

  • Mechanism: The primary amine attacks the imine intermediate, which after reduction leads to a secondary amine.

  • Minimization Strategies:

    • Catalytic Hydrogenation: When using catalysts like Pd/C or Raney Nickel, the addition of ammonia (or ammonium hydroxide) can help suppress secondary amine formation[7][8]. The ammonia competes with the primary amine product for reaction with the imine intermediate.

    • Choice of Reducing Agent: Some reducing agents are less prone to forming secondary amines. While LAH is generally effective, reaction conditions need to be carefully controlled.

2. Cyclopropyl Ring Opening:

The cyclopropyl group is strained and can be susceptible to ring-opening under harsh reaction conditions, particularly with certain hydrogenation catalysts or at elevated temperatures[9].

  • Mechanism: The ring opening can proceed through radical or ionic intermediates, leading to the formation of linear butylamine isomers.

  • Minimization Strategies:

    • Temperature Control: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate. For LAH reductions, this often means starting at 0 °C and allowing the reaction to slowly warm to room temperature[6].

    • Catalyst Choice: Some hydrogenation catalysts are known to be more aggressive towards cyclopropyl rings. Rhodium-based catalysts have been noted for their use in hydrogenations where ring integrity is important[9]. Palladium and platinum catalysts should be used with caution and at mild temperatures and pressures[4][9].

    • Avoid Strong Acids: Strong acidic conditions can promote ring opening[10]. Ensure the work-up conditions are appropriately controlled.

The following diagram illustrates the desired reaction pathway versus the major side reactions:

ReactionPathways start Cyclopropyl Nitrile intermediate Imine Intermediate start->intermediate [H] side_product2 Ring-Opened Products start->side_product2 Harsh Conditions (High Temp/Pressure, Certain Catalysts) product Cyclopropylmethanamine (Primary Amine) intermediate->product [H] side_product1 Secondary Amine intermediate->side_product1 + Primary Amine - H₂O, then [H]

Caption: Desired reaction vs. side reactions.

Frequently Asked Questions (FAQs)

Q3: What is the best reducing agent for converting cyclopropyl nitrile to cyclopropylmethanamine?

The "best" reducing agent depends on several factors including scale, available equipment, and the presence of other functional groups. Here is a comparison of common methods:

Reducing Agent/MethodProsConsTypical Conditions
Lithium Aluminum Hydride (LiAlH₄) High reactivity, generally good yields, well-established method[2][4][5].Pyrophoric, requires strict anhydrous conditions, exothermic quench[6]. Not ideal for large scale[6].THF or Diethyl Ether, 0 °C to RT[4][6].
Catalytic Hydrogenation (e.g., Raney Ni, Rh/C) Atom economical, suitable for larger scale, avoids pyrophoric reagents[4][11].Potential for ring opening[9], may require high pressure, catalyst can be expensive.H₂ gas (variable pressure), metal catalyst, solvent (e.g., EtOH, MeOH)[4][11].
Borane Complexes (e.g., BH₃-THF, BH₃-SMe₂) Milder than LAH, can offer different chemoselectivity. BH₃-SMe₂ is more stable than BH₃-THF[7].Can be slower, may require heating. BH₃-SMe₂ has an unpleasant odor[7].THF, often with heating[7].

For laboratory-scale synthesis where high reactivity is desired, LiAlH₄ is often the reagent of choice due to its effectiveness. For larger-scale or process chemistry applications, catalytic hydrogenation is often preferred for safety and economic reasons, provided conditions are optimized to preserve the cyclopropyl ring.

Q4: What are the critical safety precautions when using Lithium Aluminum Hydride (LAH)?

LAH is a powerful and highly reactive reagent that demands careful handling.

  • Reaction with Water: LAH reacts violently with water and other protic solvents to produce flammable hydrogen gas. All glassware must be oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).

  • Pyrophoric Nature: LAH is pyrophoric and can ignite upon contact with air, especially if finely divided.

  • Quenching: The work-up procedure to quench excess LAH is extremely exothermic. It must be performed slowly in an ice bath. The most common and recommended method is the Fieser work-up: for every 'x' grams of LAH used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, all while cooling and stirring vigorously.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct the reaction in a chemical fume hood.

Q5: Can you provide a standard experimental protocol for a lab-scale LAH reduction of cyclopropyl nitrile?

Certainly. The following is a general, representative protocol. It should be adapted and optimized for your specific scale and setup.

Experimental Protocol: LAH Reduction of Cyclopropyl Nitrile

Materials:

  • Cyclopropyl nitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., Diethyl ether or Dichloromethane)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen/argon line.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (approx. 10 volumes relative to the nitrile) in the reaction flask and cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve cyclopropyl nitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC[6].

  • Work-up (Quenching): Cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction by the slow, dropwise, and successive addition of:

    • Water (1 volume relative to LAH weight)

    • 10% NaOH solution (1.5 volumes relative to LAH weight)

    • Water (3 volumes relative to LAH weight) A granular white precipitate of aluminum salts should form.

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate or DCM). Transfer the filtrate to a separatory funnel.

  • Isolation: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cyclopropylmethanamine.

  • Purification: The crude product can be purified by distillation if necessary.

References

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Thieme. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]

  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • JACS. (2022, September 29). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Residual Solvent Removal in Sulfone Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOLV-REM-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Sulfone amine intermediates present a unique "perfect storm" for solvent retention. The sulfone moiety (


) is a strong hydrogen bond acceptor, while the amine (

) acts as both a donor and acceptor. When coupled with polar aprotic solvents (DMSO, DMF, NMP) often required for nucleophilic aromatic substitutions (

) or couplings, these molecules frequently form stable solvates or trap solvents deep within the crystal lattice.

This guide moves beyond standard "vacuum drying" advice, which often fails for these systems, and provides chemically grounded, thermodynamic solutions for solvent removal.

Module 1: Diagnostic Phase (Root Cause Analysis)

User Question: I have dried my material for 48 hours at 50°C under high vacuum, but NMR still shows 4% DCM/DMSO. Is my vacuum pump broken?

Technical Insight: Likely not. You are probably fighting lattice entrapment or solvate formation , not just surface adhesion. Standard vacuum drying removes surface solvents (adsorbed) but requires significant energy to break the crystal lattice to release bound solvents (absorbed).

Diagnostic Workflow

Before altering your process, determine the nature of the residual solvent using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

SolventDiagnosis Start High Residual Solvent Detected TGA Run TGA (Thermogravimetric Analysis) Start->TGA StepLoss Weight Loss < MP? TGA->StepLoss Analyze Curve Continuous Continuous Gradual Loss? StepLoss->Continuous No distinct step Stoich Diagnosis: Stoichiometric Solvate (True Solvate) StepLoss->Stoich Sharp step at specific Temp Surface Diagnosis: Surface Solvent (Adsorbed) Continuous->Surface Loss starts immediately Bound Diagnosis: Channel Solvate or Lattice Entrapment Continuous->Bound Loss requires high T Action1 Action: Milling + Vacuum Drying Surface->Action1 Action2 Action: Reslurry / Displacement Bound->Action2 Action3 Action: Recrystallization req. Stoich->Action3

Figure 1: Diagnostic decision tree for distinguishing between surface adsorbed solvents and lattice-bound solvates.

Module 2: Removing High-Boiling Polar Solvents (DMSO, DMF, NMP)

User Question: I used DMSO for an


 reaction. I can't distill it off without degrading my amine. How do I get it out?

The Science: DMSO (bp 189°C) and DMF (bp 153°C) have high boiling points and strong dipole moments. They interact with the sulfone oxygen and amine protons.

  • The Trap: Evaporation concentrates the solution, increasing the viscosity and trapping the solvent in an "oil" or "gum" state.

  • The Fix: You must rely on partition coefficients (

    
    ), not volatility.
    
Protocol A: The "Flood and Extract" Method

Best for: Lipophilic sulfone amines (LogP > 1.5).

  • Dilution: Do not attempt to extract directly from the reaction mixture. Dilute the reaction mixture with 5 volumes of water (relative to DMSO volume).

    • Why: This breaks the DMSO-Product interaction and hydrates the DMSO.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). Avoid DCM if possible (environmental/toxicity concerns).[1]

  • The Critical Wash: Wash the organic layer 3x with water or 5% LiCl solution.

    • Target: You need a high aqueous-to-organic ratio to pull the DMSO out.

  • Verification: Check the organic layer by TLC/NMR before drying.

Protocol B: Reslurrying (Trituration)

Best for: Crystalline solids that trap mother liquor.

If your product precipitates but carries DMSO, vacuum drying will fail.

  • Solvent Selection: Choose a solvent where the solvent (DMSO) is miscible, but your product is insoluble (e.g., MTBE, Heptane, or Water/Methanol mixtures).

  • The Process:

    • Suspend the solid in 10 volumes of the anti-solvent.

    • Agitate (stir) vigorously for 4–12 hours.

    • Crucial Step: Heat the slurry to 40–50°C for 1 hour, then cool. This "anneals" the crystals, expelling trapped solvent pockets.

  • Filtration: Filter and wash the cake with fresh anti-solvent.

Module 3: Breaking Crystal Lattice Solvates (The "Sticky" Chlorinated Solvents)

User Question: My sulfone amine hydrochloride salt holds 3,000 ppm DCM. Drying at 60°C doesn't move it. Higher temps turn it brown.

The Science: Amine salts often crystallize rapidly, forming channel solvates where DCM molecules fit into the crystal voids. To remove them, you must disrupt the lattice or "push" them out with a smaller molecule (Water).

Protocol C: Vacuum Hydration (Displacement Drying)

Mechanism: Water vapor molecules are smaller than DCM/THF and can penetrate the lattice, displacing the organic solvent.

  • Setup: Place the sample in a vacuum oven.

  • Hydration Source: Place a tray of water (high surface area) at the bottom of the oven.

  • Cycle:

    • Pull vacuum to ~100 mbar (do not go to high vacuum yet).

    • Heat to 40–50°C.

    • Hold for 12–24 hours. The humidity in the oven will facilitate the exchange of DCM for Water.

  • Final Dry: Remove the water tray and apply full vacuum (<10 mbar) to remove the water (which is less toxic and easier to remove than DCM).

Protocol D: Azeotropic Distillation (Solvent Swap)

Best for: Oils or gums that refuse to solidify.

  • Dissolution: Dissolve the crude oil in a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., Ethanol or Methanol).

  • Strip: Concentrate to dryness.

  • Repeat: Repeat 2–3 times.

  • Result: The stubborn solvent (e.g., Toluene, DCM) is pulled out via the azeotrope, leaving behind the alcohol, which is Class 3 (low toxicity) and easier to dry.

Module 4: Regulatory Limits (ICH Q3C)

When troubleshooting, know your target. You do not need 0 ppm; you need to be below the Permitted Daily Exposure (PDE) .

Solvent ClassDescriptionExamplesLimit (Concentration)*
Class 1 Avoid. Known Carcinogens/Hazards.[2]Benzene, CCl4, 1,2-Dichloroethane2 ppm (Benzene)
Class 2 Limit. Non-genotoxic animal carcinogens.DCM, Methanol, Toluene, Acetonitrile, THFDCM: 600 ppmMeOH: 3000 ppmAcetonitrile: 410 ppm
Class 3 Low Toxic Potential. Acetone, Ethanol, EtOAc, DMSO, Heptane5000 ppm (0.5%)

*Limits assume a 10g daily dose. If the daily dose is lower, higher limits may be calculated via PDE.

Module 5: Workflow Visualization

Scenario: Purification of a Sulfone Amine from a DMF/Reaction mixture.

PurificationWorkflow Rxn Reaction Mixture (Sulfone Amine + DMF) Quench Quench/Dilute 5x Water Rxn->Quench Extract Extraction (EtOAc or IPAc) Quench->Extract Partition Wash Aq. Wash (3x) LiCl or Water Extract->Wash Remove DMF Dry Conc. to Oil Wash->Dry Test Check DMF Level Dry->Test Test->Quench DMF > 5% (Repeat Wash) Cryst Crystallization (EtOH/Heptane) Test->Cryst DMF < 5% Reslurry Reslurry in Anti-Solvent Cryst->Reslurry Trapped Solvent? Final Final Product (< Limit) Cryst->Final Reslurry->Final

Figure 2: Optimized workflow for removing polar aprotic solvents (DMF) from sulfone amine intermediates.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[3][4] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
  • Teoh, X. Y., et al. (2016). A review on the impact of residual solvents in pharmaceutical products and their removal techniques. Asian Journal of Pharmaceutical and Clinical Research.
  • Johnson Matthey Public Limited Company. (1999).[5] Method for removal of residual organic solvents from a crystalline bulk substance.[5] European Patent EP0900582A1.[5]

  • BioChromato. (2019). Novel way to remove DMSO and DMF - Evaporator.[6][Link]

Sources

Validation & Comparative

Cyclopropyl Sulfone vs. Cyclobutyl Sulfone: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a paramount parameter, profoundly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity.[1] Medicinal chemists frequently employ small aliphatic rings to enhance the properties of drug molecules. Among these, cyclopropyl and cyclobutyl moieties have emerged as valuable tools to improve metabolic stability and other critical drug-like characteristics.[2][3] This guide provides an in-depth comparison of the metabolic stability of cyclopropyl sulfones and cyclobutyl sulfones, offering experimental insights and mechanistic understanding for researchers, scientists, and drug development professionals.

While direct head-to-head comparative data for cyclopropyl sulfones versus cyclobutyl sulfones is not extensively available in the public domain, this guide synthesizes the known metabolic fates of each structural component—the cyclopropyl group, the cyclobutyl group, and the sulfone moiety—to provide a robust, evidence-based assessment of their likely metabolic profiles.

The Strategic Value of Small Rings in Drug Design

The incorporation of cyclopropyl and cyclobutyl rings into drug candidates is a strategic decision aimed at optimizing molecular properties. Cyclopropyl groups, with their inherent ring strain, possess shorter and stronger C-H bonds, which can render them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This "metabolic blocking" effect is a key reason for their prevalence in numerous FDA-approved drugs.[4] Conversely, the slightly larger and more flexible cyclobutane ring offers a different set of advantages, including the ability to fill hydrophobic pockets and improve solubility, which can also contribute to a more favorable metabolic profile.[2][5]

The sulfone group, a common pharmacophore, is generally considered to be metabolically stable.[6] However, the nature of the alkyl group attached to the sulfone can significantly influence the overall metabolic stability of the molecule. This guide will explore how the choice between a cyclopropyl and a cyclobutyl substituent on a sulfone can impact its metabolic fate.

Comparative Metabolic Stability: An Overview

The following table summarizes the key characteristics that influence the metabolic stability of cyclopropyl and cyclobutyl groups, providing a foundation for understanding their behavior when incorporated as sulfones.

FeatureCyclopropyl GroupCyclobutyl GroupReferences
Ring Strain HighModerate[4],[5]
C-H Bond Strength HighModerate[4]
Susceptibility to CYP Oxidation Generally low, acts as a metabolic blocker.Generally low, can improve metabolic stability.[4],[5],[7]
Potential Metabolic Liabilities Bioactivation, particularly when attached to amines, can lead to reactive metabolites.Less prone to ring-opening bioactivation compared to cyclopropylamines.[4],[8],[9]
Impact on Physicochemical Properties Can increase solubility and reduce lipophilicity.Can improve solubility and provide a 3D scaffold.[2]

Experimental Assessment of Metabolic Stability: The Liver Microsomal Assay

To experimentally determine and compare the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development.[1][10] This assay provides a reliable measure of a compound's intrinsic clearance (CLint) by the major drug-metabolizing enzymes, the cytochrome P450s, located in the endoplasmic reticulum of liver cells.[10]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines the standardized procedure for assessing the metabolic stability of a test compound, such as a cyclopropyl or cyclobutyl sulfone.

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[11]

  • Liver Microsomes: Thaw pooled human liver microsomes (or from other species of interest) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[12]

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates the essential cofactor NADPH required for CYP enzyme activity.[13]

2. Incubation Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the liver microsome solution and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.[7][11]

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[1]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.[7][11]

3. Sample Analysis:

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[10][11]

4. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k .[1]

  • Calculate Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[1]

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_ana 3. Analysis cluster_data 4. Data Interpretation prep_cpd Prepare Test Compound Stock (10 mM in DMSO) mix Combine Microsomes and Test Compound (1 µM) prep_cpd->mix prep_mic Prepare Liver Microsomes (e.g., 0.5 mg/mL) prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate with NADPH Regenerating System prep_nadph->start_rxn pre_inc Pre-incubate at 37°C mix->pre_inc pre_inc->start_rxn quench Quench at Time Points (0, 5, 15, 30, 45, 60 min) with ACN + Internal Std start_rxn->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_rem Calculate % Remaining lcms->calc_rem calc_half Calculate Half-Life (t½) calc_rem->calc_half calc_clint Calculate Intrinsic Clearance (CLint) calc_half->calc_clint

Workflow for a typical in vitro liver microsomal stability assay.

Predicted Metabolic Pathways and Mechanistic Rationale

Based on existing literature, we can predict the likely metabolic pathways for cyclopropyl and cyclobutyl sulfones.

Cyclopropyl Sulfones

The high C-H bond dissociation energy of the cyclopropyl ring generally makes it resistant to CYP-mediated oxidation.[4] Therefore, metabolism is more likely to occur at other sites in the molecule. However, if the cyclopropyl ring is the most accessible site, oxidation can still occur, potentially leading to ring-opening and the formation of reactive intermediates, especially if adjacent to an amine.[4][9] For a cyclopropyl sulfone, the sulfone group itself is highly stable, so the primary metabolic routes would likely involve oxidation of the cyclopropyl ring, albeit at a slow rate, or metabolism at other positions on the parent molecule.

G cluster_cyclopropyl Metabolism of Cyclopropyl Sulfone parent Cyclopropyl Sulfone hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP-mediated Oxidation (Slow) ring_opened Ring-Opened Metabolite (Potentially Reactive) parent->ring_opened CYP-mediated Oxidation & Ring Opening (Minor Pathway) G cluster_cyclobutyl Metabolism of Cyclobutyl Sulfone parent Cyclobutyl Sulfone hydroxylated Hydroxylated Metabolite (Major Pathway) parent->hydroxylated CYP-mediated Oxidation

Potential metabolic pathway for a cyclobutyl sulfone.

Conclusion

The choice between a cyclopropyl sulfone and a cyclobutyl sulfone in drug design will depend on the specific goals of the medicinal chemistry campaign.

  • For maximizing metabolic stability , a cyclopropyl sulfone is likely the superior choice due to the inherent resistance of the cyclopropyl ring to oxidative metabolism. [4]This makes it an excellent "metabolic blocker" to protect a vulnerable position in a molecule.

  • For a balance of properties , a cyclobutyl sulfone offers good metabolic stability while also providing a larger, three-dimensional scaffold that can be exploited to improve other properties such as solubility and target engagement. [2][5] It is crucial to emphasize that these are generalized predictions. The overall metabolic stability of a compound is highly dependent on the entire molecular structure and the interplay of various metabolic enzymes. Therefore, the experimental validation through in vitro assays, such as the liver microsomal stability assay described in this guide, is an indispensable step in the drug discovery process.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Willemsen, J., et al. (2019).
  • Cytochrome P450 Metabolism. (2021, August 27). Royal Society of Chemistry.
  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
  • ADME Microsomal Stability Assay. BioDuro.
  • Microsomal Stability. Cyprotex.
  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics.
  • Giri, P., et al. (2021). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Drug Metabolism and Disposition.
  • A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candid
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules.
  • Choi, N.-Y. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.
  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024, May 22). Molecules.
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024, January 24). Molecules.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). Journal of Medicinal Chemistry.
  • Hanzlik, R. P., et al. (1984). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society.
  • Improvements to metabolic stability through cyclopropyl modification.
  • Cyclic sulfoxides and sulfones in drug design.
  • A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • Surleraux, D. L. N. G., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica.
  • Macdonald, T. L., et al. (1981). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society.
  • Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. (n.d.). UNC Chemistry Department.

Sources

Beyond the Ring: A Technical Comparison of Cyclopropyl Amine Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Amine Problem

In medicinal chemistry, the cyclopropyl amine (CPA) moiety is a privileged motif. It serves as a rigidified bioisostere of the isopropyl group, reducing lipophilicity (LogD) while increasing metabolic stability against


-hydroxylation due to the high bond dissociation energy (BDE) of the cyclopropyl C–H bonds (

106 kcal/mol). Prominent examples include Tranylcypromine (MAO inhibitor) and Ciprofloxacin .

However, CPAs are not without liability. The strained ring can undergo single-electron transfer (SET) oxidation by cytochrome P450 enzymes, generating radical cations that lead to mechanism-based inactivation (MBI) or "suicide inhibition" of the enzyme. Furthermore, the basicity of secondary CPAs can still lead to phospholipidosis or hERG channel inhibition.

This guide objectively compares three advanced bioisosteres that mitigate these risks while offering distinct physicochemical advantages:

  • 3-Aminooxetanes (Polarity/Solubility specialists)

  • 1,1-Difluorocyclopropyl amines (pKa modulators)

  • Bicyclo[1.1.1]pentan-1-amines (BCP-amines) (3D-Space/Metabolic rocks)

Comparative Analysis of Bioisosteres

Physicochemical & Metabolic Profiling

The following data aggregates trends from matched molecular pair (MMP) analyses in recent medicinal chemistry literature.

PropertyCyclopropyl Amine (Ref) 3-Aminooxetane 1,1-Difluoro-CPA BCP-Amine
Basicity (pKa) ~8.5 – 9.5~5.8 – 6.5~6.5 – 7.5~8.0 – 9.0
Lipophilicity (

LogD)
Baseline-1.0 to -1.5 (More Polar)+0.2 to +0.5 (More Lipophilic)+0.1 to +0.3
Metabolic Stability Moderate (Risk of MBI)High (No

-H abstraction)
High (C-F bond protection)Very High (Bridgehead stability)
Solubility ModerateHighModerateModerate/High
Conformation Rigid (

)
Rigid (Planar/Puckered)RigidRigid (Linear Exit Vector)
Key Liability CYP Inhibition (MBI)Chemical Stability (Acid)Synthesis CostSteric Bulk
Mechanistic Insights
  • 3-Aminooxetanes: The oxygen atom acts as an intramolecular hydrogen bond acceptor and inductively withdraws electron density from the amine. This drastically lowers the pKa (often by 2–3 units), reducing lysosomal trapping and hERG liability. The oxetane ring is metabolically robust compared to the cyclopropane, as the

    
    -carbons are fully substituted or protected by the ether oxygen.
    
  • 1,1-Difluorocyclopropyl Amines: Fluorine substitution blocks metabolic soft spots. The strong electron-withdrawing effect lowers the amine pKa, though less dramatically than the oxetane. However, the lipophilicity often increases slightly due to the "fluorine effect" (C-F hydrophobicity), which must be balanced against potency gains.

  • BCP-Amines: The bicyclo[1.1.1]pentane cage is a "super-stiff" spacer. Unlike the CPA, which projects substituents at

    
    60°, the BCP scaffold provides a linear (
    
    
    
    ) exit vector, mimicking a phenyl ring or tert-butyl group but with high
    
    
    character. It is virtually inert to oxidative metabolism.

Decision Logic for Scaffold Selection

The following decision tree illustrates the logical flow for selecting the appropriate bioisostere based on the specific liabilities of the lead compound.

BioisostereSelection Start Lead Liability Analysis Q1 Is the Amine pKa > 9.0 (hERG/Permeability Issue)? Start->Q1 Q2 Is Solubility the Limiting Factor? Q1->Q2 Yes Q3 Is CYP Inhibition (MBI) the Main Issue? Q1->Q3 No Sol_Oxetane Select: 3-Aminooxetane (Low pKa, High Sol) Q2->Sol_Oxetane Yes (Need Polarity) Sol_F2CPA Select: 1,1-Difluoro-CPA (Mod. pKa, Block Metab) Q2->Sol_F2CPA No (Need Lipophilicity) Q4 Is the Geometry Critical (Linear vs Bent)? Q3->Q4 Yes Sol_CPA Retain: Cyclopropyl Amine (Optimize elsewhere) Q3->Sol_CPA No Q4->Sol_F2CPA Bent Vector OK Sol_BCP Select: BCP-Amine (Linear Spacer, High Stability) Q4->Sol_BCP Linear Vector Needed

Caption: Strategic decision tree for replacing cyclopropyl amines based on pKa, solubility, and metabolic constraints.

Experimental Protocols

Synthesis of Bicyclo[1.1.1]pentan-1-amine HCl

Rationale: While BCP amines can be made via propellane addition, the Azide Reduction route is highly reproducible for generating the primary amine salt, a versatile building block. This protocol is adapted from the work of Baran and others [1, 2].

Reagents:

  • 1-Azido-3-iodobicyclo[1.1.1]pentane (Precursor)[1]

  • Tris(trimethylsilyl)silane (TTMSS)

  • AIBN (Azobisisobutyronitrile)

  • HCl in Dioxane (4M)

  • Solvent: Benzene or Toluene (degassed)

Protocol:

  • Radical Reduction: To a flame-dried round-bottom flask under Argon, add 1-azido-3-iodobicyclo[1.1.1]pentane (1.0 equiv) dissolved in degassed benzene (0.1 M).

  • Initiation: Add TTMSS (1.2 equiv) and AIBN (0.1 equiv).

  • Reflux: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (disappearance of iodide) or GC-MS. Note: This step removes the iodine, leaving the azide intact on the bridgehead.

  • Staudinger/Reduction (Alternative One-Pot): If direct amine is desired, cool to RT. Add

    
     (1.5 equiv) and 
    
    
    
    (5 equiv) in THF. Stir at RT for 12 hours.
  • Salt Formation: Concentrate the organic layer. Redissolve the crude amine in diethyl ether. Dropwise add 4M HCl in dioxane at 0°C.

  • Isolation: The BCP-amine hydrochloride precipitates as a white solid. Filter and wash with cold ether.

  • Validation:

    
     NMR (
    
    
    
    ) typically shows a singlet at
    
    
    ppm (bridgehead methine) and
    
    
    ppm (methylene cage protons).
Microsomal Stability Assay (Comparative)

Rationale: To validate the elimination of the "metabolic soft spot," this assay compares the Intrinsic Clearance (


) of the CPA analog vs. the Bioisostere.

Workflow:

  • Preparation: Prepare 10 mM DMSO stocks of the CPA-drug and Bioisostere-drug.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system (final 1 mM) to start reaction.

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Visualizing the Metabolic Pathway

The diagram below contrasts the metabolic fate of a standard Cyclopropyl Amine versus the 1,1-Difluoro bioisostere.

MetabolicPathway cluster_0 Cyclopropyl Amine (CPA) cluster_1 1,1-Difluoro-CPA Bioisostere CPA CPA-Drug Radical N-Radical Cation (SET Oxidation) CPA->Radical CYP450 RingOpen Ring Opening (Reactive Species) Radical->RingOpen Inactivation CYP Heme Adduct (Enzyme Death) RingOpen->Inactivation Covalent Bond F_CPA F2-CPA-Drug Metabolite Stable Metabolite (N-Dealkylation only) F_CPA->Metabolite CYP450 (No Ring Opening)

Caption: Mechanism-based inactivation (MBI) pathway of CPA vs. the metabolic stability of the difluoro-analog.

References

  • A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters, 2014.

  • Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring. TCI Chemicals Technical Guide.

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Journal of Medicinal Chemistry, 2018.

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 2020.

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores. Bioorganic & Medicinal Chemistry Letters, 2019.

Sources

Overcoming the Polar Amine Challenge: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polar amine building blocks (e.g., piperazines, ethylenediamines, and short-chain aliphatic amines) are ubiquitous in pharmaceutical drug discovery. However, their physicochemical properties—specifically a low partition coefficient (


) and high basicity (

)—make them notoriously difficult to analyze using traditional Reversed-Phase Liquid Chromatography (RPLC). As a Senior Application Scientist, I frequently encounter methods where these compounds either elute in the void volume or exhibit severe peak tailing.

This guide objectively compares traditional RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography. By providing experimental data and a self-validating method development protocol, this document serves as a definitive framework for establishing robust, MS-compatible separations.

The Mechanistic Challenge of Polar Amines

In traditional RPLC (e.g., C18 columns), retention relies fundamentally on hydrophobic partitioning. Polar amines lack the hydrophobic surface area required for adequate retention, leading to retention factors (


) that frequently fall below 1.0.

Furthermore, at typical mobile phase conditions (pH 2–7), these basic amines are fully protonated. Silica-based stationary phases contain residual silanol groups (-Si-OH) that begin to ionize to acidic silanolates (-Si-O⁻) at pH > 3.5. The electrostatic attraction between the protonated amine and the acidic silanolate creates a secondary, unintended cation-exchange interaction 1. Because this secondary interaction is kinetically slow compared to hydrophobic partitioning, it results in severe peak tailing, low column efficiency, and poor loading capacity 2.

Historically, chromatographers masked these silanols using competitive bases like triethylamine (TEA) or increased analyte hydrophobicity using ion-pairing reagents (e.g., alkyl sulfonates) 3. While effective for UV detection, these additives cause severe ion suppression in mass spectrometry (LC-MS) and require extensive column equilibration. Modern LC-MS workflows demand orthogonal column chemistries that bypass these limitations.

Mechanisms cluster_RPLC Standard RPLC (C18) cluster_HILIC HILIC cluster_MM Mixed-Mode (RP/CX) Amine Protonated Amine (NH3+) C18 Hydrophobic Partitioning (Weak Retention) Amine->C18 Low LogP Silanol Residual Silanols (SiO-) (Peak Tailing) Amine->Silanol Ion-Exchange WaterLayer Aqueous Layer Partitioning (Strong Retention) Amine->WaterLayer Hydrogen Bonding CX Cation-Exchange Group (Strong Retention + Good Shape) Amine->CX Primary Retention

Figure 1: Chromatographic interaction pathways for polar amines across column chemistries.

Technology Comparison: RPLC vs. HILIC vs. Mixed-Mode
1. Traditional RPLC + Ion-Pairing (The Baseline)

Uses a standard C18 column with a volatile ion-pairing agent (e.g., 5 mM Heptafluorobutyric acid, HFBA). The fluorinated alkyl chain embeds into the C18 stationary phase, while the anionic headgroup pairs with the protonated amine, artificially increasing its hydrophobicity.

  • Pros: Familiar gradient workflow; provides adequate retention for UV methods.

  • Cons: Severe MS signal suppression; requires dedicated columns due to irreversible adsorption of the ion-pairing agent.

2. Zwitterionic HILIC (The MS-Friendly Polar Specialist)

Utilizes a highly organic mobile phase (>70% acetonitrile) and a polar stationary phase (e.g., sulfobetaine zwitterionic). The polar surface adsorbs a water-enriched layer from the mobile phase. Polar amines partition into this stagnant aqueous layer and interact electrostatically with the zwitterionic surface.

  • Pros: Exceptional MS sensitivity (high organic content enhances droplet desolvation in the ESI source); unmatched retention of ultra-polar compounds.

  • Cons: Requires samples to be dissolved in high-organic diluents (risking precipitation); highly sensitive to buffer salt solubility; longer equilibration times.

3. Mixed-Mode RP/Cation-Exchange (The Versatile Problem Solver)

Combines a hydrophobic alkyl chain with a terminal or embedded cation-exchange (CX) group on the same silica particle. This provides a deliberate, high-capacity ion-exchange mechanism that overpowers trace silanol interactions, yielding sharp, symmetrical peaks 4.

  • Pros: Retains both polar amines and hydrophobic neutrals in a single run; fully compatible with highly aqueous mobile phases; excellent peak shape.

  • Cons: Method development is more complex, requiring simultaneous tuning of both organic modifier percentage and buffer ionic strength.

Experimental Performance Data

To objectively compare these technologies, we synthesize standard performance metrics for a model polar amine building block, 1-(2-Aminoethyl)piperazine (


, 

), evaluated across four distinct chromatographic systems.
Column ChemistryMobile Phase Additive / BufferRetention Factor (

)
Asymmetry (

)
Theoretical Plates (

)
MS Compatibility
Standard C18 (RPLC) 0.1% Formic Acid0.2 (Void)2.8 (Severe Tailing)1,500Excellent
Standard C18 (RPLC) 5 mM HFBA (Ion-Pairing)3.51.3 (Slight Tailing)8,500Poor
Zwitterionic HILIC 10 mM Ammonium Formate (pH 3.0)4.21.1 (Excellent)12,000Excellent
Mixed-Mode RP/CX 20 mM Ammonium Formate (pH 3.0)5.81.05 (Excellent)14,500Excellent

Data Interpretation: Standard RPLC without ion-pairing fails completely (elution in the void with severe tailing). While HFBA improves retention, it sacrifices MS compatibility. Both HILIC and Mixed-Mode provide superior retention (


), excellent peak symmetry (

near 1.0), and high efficiency without compromising mass spectrometry workflows.
Method Development Decision Matrix

Selecting the correct column chemistry depends primarily on the required detection method and the solubility profile of the sample.

MethodDev Start Polar Amine LogP < 0, pKa > 8 Q1 Is MS Compatibility Required? Start->Q1 NoMS Traditional RPLC + Ion-Pairing (e.g., HFBA) Q1->NoMS No YesMS Evaluate Sample Solubility Q1->YesMS Yes SolHighOrg Soluble in >70% ACN? YesMS->SolHighOrg HILIC Zwitterionic HILIC (Ammonium Formate buffer) SolHighOrg->HILIC Yes MixedMode Mixed-Mode RP/CX (Aqueous/Organic + Buffer) SolHighOrg->MixedMode No / Prefer Aqueous

Figure 2: Decision matrix for polar amine HPLC method development.

Self-Validating Method Development Protocol

To ensure scientific integrity and reproducibility, method development must follow a self-validating system where the causality of each parameter is isolated and confirmed. The following protocol is optimized for Mixed-Mode RP/CX , which offers the most versatile solution for polar amines.

Phase 1: System Suitability and Baseline Assessment
  • System Preparation: Ensure the HPLC/UHPLC system is plumbed with minimal extra-column volume (e.g., using 0.075 mm ID PEEK or Viper capillaries). Causality: Polar amines often elute early during initial screening; excessive extra-column dispersion will artificially inflate peak asymmetry (

    
    ), leading to false negative evaluations of the column chemistry.
    
  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: pH 3.0 ensures the basic amine is fully protonated for consistent cation-exchange. The 20 mM buffer provides the necessary counter-ions (ammonium) to elute the analyte from the stationary phase CX sites.

  • Void Volume (

    
    ) Marker:  Inject a neutral, unretained marker (e.g., thiourea) to accurately determine 
    
    
    
    . Calculate the retention factor:
    
    
    . Target
    
    
    for the amine.
Phase 2: Dual-Mechanism Gradient Optimization

Unlike RPLC, Mixed-Mode retention is dictated by both the organic modifier and the buffer concentration.

  • Organic Gradient Run: Run a standard gradient from 5% B to 95% B over 10 column volumes (CV) while keeping the buffer concentration constant (e.g., deliver the 20 mM buffer via a ternary pump, or pre-blend it into both A and B).

  • Observation: If the polar amine elutes excessively late or exhibits peak tailing despite the high organic content, it confirms that the primary retention mechanism is ion-exchange, and the organic modifier alone cannot elute it.

Phase 3: Buffer Strength Tuning (The Diagnostic Step)

To validate that the retention mechanism is indeed cation-exchange (and not an anomalous hydrophobic interaction):

  • Buffer Gradient Run: Hold Acetonitrile constant at an optimal percentage (e.g., 20% B). Run a gradient of Ammonium Formate from 5 mM to 50 mM over 10 CV.

  • Causality Check: As buffer concentration increases, the ammonium ions compete with the protonated amine for the stationary phase CX sites. If the retention time decreases as the buffer concentration increases, you have successfully validated the ion-exchange mechanism.

  • Final Optimization: Lock in the optimal isocratic buffer concentration (or shallow buffer gradient) that yields a

    
     and an asymmetry factor (
    
    
    
    ) between 0.95 and 1.15.
References
  • Source: researchgate.
  • Source: shodex.
  • Source: tandfonline.
  • Source: benchchem.

Sources

Benchmarking Purity Validation Protocols for 1-(1-methanesulfonylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hidden Risk in Commercial Building Blocks In early-stage drug discovery, 1-(1-methanesulfonylcyclopropyl)methanamine (CAS: 1628734-96-2) is a high-value "rigidified" linker. However, commercial samples frequently exhibit discrepancies between the Certificate of Analysis (CoA) and actual bench performance.

The core issue is analytical blind spots . This molecule lacks a strong chromophore, rendering standard HPLC-UV (254 nm) useless. Furthermore, the electron-withdrawing sulfone group lowers the basicity of the amine, complicating standard acid-base titrations.

This guide establishes Quantitative NMR (qNMR) as the absolute primary reference method and Derivatization-HPLC as the routine quality control method, rejecting direct UV-HPLC as scientifically unsound for this specific analyte.

Part 1: The Chemical Context & Analytical Challenge

Structural Analysis

The molecule consists of three distinct functional features that dictate the analytical strategy:

  • Primary Amine (

    
    ):  The reactive handle. Lacks conjugation; invisible >220 nm.
    
  • Cyclopropyl Ring: Strained. Susceptible to ring-opening under harsh thermal conditions (making GC-MS risky).

  • Methanesulfonyl Group (

    
    ):  Strong electron-withdrawing group (EWG). It absorbs weakly at ~200–210 nm, a region plagued by solvent noise.
    
The "Invisible" Impurity Trap

Standard CoAs often report >98% purity based on "HPLC at 210 nm." This is misleading.

  • False Positives: Non-UV active impurities (like inorganic salts from synthesis) are ignored.

  • False Negatives: The solvent front often masks the analyte itself.

Part 2: Strategic Decision Framework

The following decision tree outlines the logic for selecting the validation method based on the sample stage.

AnalyticalStrategy Start Sample Receipt: 1-(1-methanesulfonylcyclopropyl)methanamine Goal Define Analytical Goal Start->Goal AbsPurity Absolute Purity & Salt Stoichiometry Goal->AbsPurity Reference Std Unavailable RoutineQC Routine Batch Release / Stability Goal->RoutineQC High Throughput qNMR Method A: 1H qNMR (Internal Standard) AbsPurity->qNMR DerivHPLC Method B: Derivatization HPLC (FMOC/Benzoyl) RoutineQC->DerivHPLC DirectHPLC Method C: Direct UV HPLC (205-210 nm) RoutineQC->DirectHPLC Avoid (Common Error) ResultA Output: Weight % Purity (Gold Standard) qNMR->ResultA ResultB Output: Impurity Profile (High Sensitivity) DerivHPLC->ResultB ResultC REJECTED Low Sensitivity / Noise DirectHPLC->ResultC

Figure 1: Analytical decision matrix. Note the explicit rejection of Direct UV HPLC for primary characterization.

Part 3: Method A - The Gold Standard (1H qNMR)

Why this works: NMR is non-destructive and response-factor independent. The signal intensity is directly proportional to the molar ratio, regardless of the molecule's lack of UV chromophores.

Experimental Protocol

1. Internal Standard (IS) Selection:

  • Recommended: Maleic Acid (Traceable Grade).

  • Reasoning: Maleic acid provides a sharp singlet at

    
     6.26 ppm in DMSO-
    
    
    
    , a region typically clear of aliphatic signals from the cyclopropyl group (
    
    
    0.8–1.5 ppm) and the methyl sulfone (
    
    
    ~3.0 ppm).

2. Sample Preparation:

  • Dry the analyte and IS in a desiccator for 4 hours.

  • Accurately weigh ~10 mg of Analyte (

    
    ) into a vial (precision 
    
    
    
    0.01 mg).
  • Accurately weigh ~5 mg of Maleic Acid (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Transfer to a 5mm NMR tube.

3. Acquisition Parameters (Bruker 400 MHz or equivalent):

  • Pulse Angle: 90°

  • Relaxation Delay (D1):

    
     60 seconds (Crucial: 
    
    
    
    for sulfones can be long; insufficient D1 leads to underestimation).
  • Scans: 16 or 32.

  • Temperature: 298 K.

4. Calculation:



Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Maleic acid singlet = 2H; Analyte methylene = 2H)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Mass weighed[3]
    
  • 
     = Purity (decimal)
    

Part 4: Method B - Routine QC (Derivatization HPLC)

Why this works: Since the amine is UV-invisible, we chemically attach a "tag" (chromophore) using Benzoyl Chloride or FMOC-Cl. This shifts detection to a stable UV range (254 nm) and increases retention on C18 columns.

Experimental Protocol (Benzoylation)

1. Reagents:

  • Benzoyl Chloride (BzCl)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

2. Derivatization Workflow:

  • Dissolve 10 mg sample in 1 mL ACN.

  • Add 2 eq.[3] TEA (scavenger base).

  • Add 1.5 eq. Benzoyl Chloride.[4]

  • Vortex and incubate at RT for 10 mins.

  • Quench with 100

    
    L water (hydrolyzes excess BzCl to Benzoic Acid).
    

3. HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.

  • Note: The analyte will appear as the benzamide derivative. Benzoic acid (from quenched reagent) will elute earlier.

Derivatization Step1 Analyte (UV Invisible) Step2 + Benzoyl Chloride + TEA (Base) Step1->Step2 Step3 Reaction (Formation of Amide Bond) Step2->Step3 Step4 Quench (Water) Step3->Step4 Step5 HPLC Analysis (UV 254 nm) Step4->Step5

Figure 2: Pre-column derivatization workflow to enable UV detection.

Part 5: Comparative Performance Data

The following table summarizes the expected performance of the three methods based on field application data.

FeatureMethod A: qNMRMethod B: Deriv-HPLCMethod C: Direct UV (210nm)
Accuracy High (>99.5%) Medium (Dependent on reaction yield)Low (Solvent interference)
Specificity High (Structural ID)High (Chromatographic separation)Low (Non-specific absorption)
LOD (Limit of Detection) ~0.5%<0.05% (Trace impurities) >1.0%
Salt Detection Yes (Indirectly via stoichiometry)NoNo
Common Artifacts Solvent peaks (DMSO)Excess reagent peaks (Benzoic acid)Baseline drift, negative peaks
Verdict Primary Validation Routine Purity Check Not Recommended
Data Simulation: The "Commercial Sample" Scenario

Scenario: You purchase 1g of the HCl salt. The vendor CoA claims 98.5% purity (HPLC-UV 210nm).

  • qNMR Result: 92.0% w/w.

    • Cause: The sample is wet or contains excess inorganic salts (NaCl) from the synthesis workup. qNMR sees the "active mass," while HPLC injects a solution, ignoring the insoluble or non-absorbing weight.

  • Deriv-HPLC Result: 97.5% Area%.

    • Cause: Shows a small impurity (1-2%) of the sulfide precursor (incomplete oxidation to sulfone), which was invisible in the direct UV method but reacts with benzoyl chloride.

Conclusion & Recommendation

For 1-(1-methanesulfonylcyclopropyl)methanamine , relying solely on vendor-supplied HPLC-UV (210 nm) data is a critical error in drug development workflows.

  • For Batch Release: Use Method A (qNMR) with Maleic Acid as the internal standard to establish the absolute weight % purity (Assay). This accounts for salt forms and solvent content.

  • For Impurity Profiling: Use Method B (Derivatization) to detect trace organic impurities that may interfere with subsequent coupling reactions.

References

  • Quantitative NMR (qNMR)

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link

  • Derivatization of Aliphatic Amines

    • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Link

  • UV Characteristics of Sulfones

    • Fehnel, E. A., & Carmack, M. (1950). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. Journal of the American Chemical Society, 72(3), 1292–1297. Link

  • qNMR Internal Standard Selection

    • Rundlöf, T., et al. (2010).[5] Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.[5] Link

Sources

Safety Operating Guide

(1-Methanesulfonylcyclopropyl)methanamine: Proper Disposal Procedures

[1][2]

Executive Summary

Do not dispose of (1-Methanesulfonylcyclopropyl)methanamine down the drain. This compound is a functionalized organic amine containing a strained cyclopropyl ring and a sulfone group. It poses risks of corrosivity, acute toxicity, and environmental persistence. Disposal must follow a strict Segregation


 Packaging 

High-Temperature Incineration

Immediate Action Required:

  • Segregate: Place in "Organic Bases" waste stream.

  • Isolate: Keep away from acids, oxidizers, and halogenated solvents.

  • Destruction: Must be incinerated at a facility equipped with SOx (Sulfur Oxides) and NOx (Nitrogen Oxides) scrubbers.

Chemical Profile & Hazard Assessment

To properly dispose of a chemical, you must understand its functional reactivity. We analyze (1-Methanesulfonylcyclopropyl)methanamine based on its three core structural components.

Functional GroupChemical BehaviorDisposal Implication
Primary Amine (

)
Basic, nucleophilic. Reacts exothermically with acids and electrophiles.Corrosive Hazard. Must be segregated from acids to prevent heat generation and toxic fumes.
Sulfone (

)
Polar, chemically stable, high oxidation state sulfur.Incineration Requirement. Combustion releases Sulfur Dioxide (

). Facility must have wet scrubbing capabilities.[1][2]
Cyclopropyl Ring High ring strain (~27.5 kcal/mol).Energy Release. Increases calorific value during incineration; potential for rapid decomposition if heated in a closed system.

Causality of Protocol: The amine dictates the storage (basic segregation), while the sulfone dictates the destruction method (scrubbed incineration). The cyclopropyl ring adds a layer of thermodynamic instability, requiring cool, stable storage prior to pickup.

Pre-Disposal Stabilization & Packaging

Objective: Transform the active research sample into a stable waste artifact ready for transport.

Step 1: Purity Evaluation

Determine if the substance is pure solid/liquid or in solution.

  • Pure Substance: Do not dissolve. Dispose of as solid waste to minimize volume.

  • In Solution: If dissolved in a solvent (e.g., DCM, MeOH), the solvent dictates the primary waste stream, but the solute determines the hazard class.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: Amines can etch certain soft plastics over time; HDPE is resistant.

  • Headspace: Leave 10-15% headspace.

    • Why: Cyclopropyl derivatives can release gas upon slow decomposition; headspace prevents over-pressurization.

Step 3: Labeling (Self-Validating System)

A proper label is a safety interlock. It prevents downstream workers from making fatal mixing errors.

  • Standard Label: "Hazardous Waste - Organic Base."

  • Constituent Listing: Explicitly write "(1-Methanesulfonylcyclopropyl)methanamine."

  • Hazard Checkboxes: [x] Toxic [x] Corrosive.[3]

Waste Stream Segregation

Core Requirement: The "Organic Base" Stream.

You must segregate this compound to prevent immediate chemical reactions in the waste drum.

Compatibility Matrix
Waste StreamCompatibilityResult of Mixing
Organic Bases COMPATIBLE Safe storage.[4]
Organic Acids INCOMPATIBLE Exothermic acid-base reaction; salt formation; potential boiling of solvent.
Oxidizers INCOMPATIBLE Oxidation of amine; potential fire/explosion (amine + oxidizer = hypergolic risk).
Aqueous Waste CONDITIONAL Only if pH > 10.[5] Avoid if possible to prevent hydrolysis issues.

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflowStartStart: (1-Methanesulfonylcyclopropyl)methanamine WasteStateCheckCheck Physical StateStart->StateCheckSolidSolid SubstanceStateCheck->SolidLiquidIn SolutionStateCheck->LiquidSegregationSegregate: Organic Bases StreamSolid->SegregationSolventCheckIdentify SolventLiquid->SolventCheckHalogenatedHalogenated(e.g., DCM)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHalogenatedNo HalogensHalogenated->SegregationMark 'Halogenated'NonHalogenated->SegregationLabelingLabel: Toxic, Corrosive, BasicSegregation->LabelingDisposalFacilityFinal Disposal:Rotary Kiln Incineration(w/ Scrubber)Labeling->DisposalFacility

Figure 1: Decision logic for segregating and packaging (1-Methanesulfonylcyclopropyl)methanamine based on solvation state.

Final Disposal Mechanism: Incineration

Technical Insight for the EHS Officer.

The only validated destruction method for sulfone-containing amines is High-Temperature Incineration .

  • Rotary Kiln: The waste is injected into a kiln operating at >1000°C.

  • Destruction Efficiency: The cyclopropyl ring snaps, and the amine oxidizes to

    
     and 
    
    
    . The sulfone oxidizes to
    
    
    .
  • Scrubbing (Critical): The exhaust gas passes through a wet scrubber (usually Calcium Hydroxide or Sodium Hydroxide).

    • Reaction:

      
      
      
    • Why this matters: If you send this to a fuel-blending facility (cement kiln) without scrubbers, it may be rejected due to sulfur content limits. Always declare the sulfur content.

Emergency Spill Procedures

In the event of a benchtop spill:

  • Evacuate & Ventilate: Amines can cause respiratory irritation.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, lab coat.

  • Neutralization:

    • Do NOT use strong acids.

    • Use a commercial Amphoteric Absorbent (e.g., Neutrasorb) or dry sand/vermiculite.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Amine)."

  • Decontamination: Wipe surface with 1% dilute acetic acid (vinegar) followed by soap and water to remove amine residue.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methanesulfonylcyclopropyl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Methanesulfonylcyclopropyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.